2-(tert-Butyl)indoline
Description
BenchChem offers high-quality 2-(tert-Butyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
KVILRWBVJJGGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Foundational & Exploratory
Asymmetric Synthesis of Chiral Indolines: A Technical Guide to Catalytic Methodologies
The Dearomatization Paradigm: Overcoming Indole Inertness
Chiral indolines are privileged scaffolds ubiquitous in bioactive alkaloids and pharmaceutical agents. However, their asymmetric synthesis directly from indole precursors is thermodynamically hindered by the aromatic stability of the pyrrole ring. The core mechanistic challenge lies in breaking this aromaticity to generate a reactive electrophilic or nucleophilic species without compromising stereochemical control. As application scientists, our approach to this relies on precisely tuning the electronic environment of the substrate—often through transient dearomatization—before introducing a chiral catalytic environment.
Transition-Metal Architectures: Asymmetric Hydrogenation (AH)
Transition-metal-catalyzed asymmetric hydrogenation (AH) remains the most atom-economical approach to chiral indolines. Historically, N-protected indoles were required to facilitate coordination and polarization. Recent breakthroughs, however, have enabled the direct AH of unprotected indoles through a synergistic combination of transition-metal catalysis and Brønsted acid activation 1[1].
Causality in Catalyst Design: In the Ir-catalyzed AH of unprotected indoles, the addition of a strong Brønsted acid (e.g., methanesulfonic acid) is not merely an additive; it is the initiator. The acid protonates the C3 position of the indole, disrupting aromaticity and generating an in situ iminium ion. To achieve high enantioselectivity on this highly reactive intermediate, bifunctional ligands such as (S,R)-ZhaoPhos are employed. The thiourea moiety on the ligand engages in anion-binding with the mesylate counteranion, creating a tightly bound, highly ordered outer-sphere transition state that dictates strict facial selectivity during hydride transfer 1[1].
Mechanism of Ir-catalyzed asymmetric hydrogenation via anion-binding.
Organocatalytic Frameworks: Aza-Michael & Halocyclization
Beyond transition metals, organocatalysis offers robust, metal-free pathways to functionalized indolines, particularly through indirect methods like asymmetric aza-Michael additions and halocyclizations 2[2].
Bifunctional Activation: Using bifunctional aminothiourea catalysts, researchers can achieve highly enantioselective intramolecular aza-Michael additions. The causality here relies on dual activation: the thiourea acts as a hydrogen-bond donor to lower the LUMO of the electrophilic acceptor (e.g., an enone), while the basic amine deprotonates or activates the indoline nitrogen, raising its HOMO. This simultaneous push-pull mechanism ensures rapid C-N bond formation with rigorous stereocontrol.
Workflow and dual activation mode of organocatalytic aza-Michael addition.
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
To ensure reproducibility and trustworthiness, the following self-validating protocol details the synthesis of chiral indolines via Ir-catalyzed AH of unprotected indoles, adapted from the seminal work by Liu et al. 1[1].
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, mix [Ir(COD)Cl]2 and (S,R)-ZhaoPhos in a 0.5:1.1 molar ratio in anhydrous CHCl3. Stir at room temperature for 40 minutes. Causality: The 40-minute incubation is critical to ensure complete displacement of the cyclooctadiene (COD) and chloride ligands, forming the active monomeric Ir-ZhaoPhos pre-catalyst. Skipping this step leads to incomplete conversion and poor ee.
-
Reaction Assembly: Transfer an aliquot of the stock solution (0.3 mL, containing 0.003 mmol Ir) via a gastight syringe into a reaction vial containing the unprotected indole substrate (0.1 mmol).
-
Acid Initiation: Add methanesulfonic acid (0.15 mmol) to the vial. Causality: The stoichiometric excess of acid (1.5 eq relative to substrate) ensures complete protonation of the indole to the reactive iminium species and provides the mesylate counteranions required for thiourea anion-binding.
-
Hydrogenation: Place the vial in a high-pressure autoclave. Purge the system with H2 gas three times to remove residual argon, then pressurize to the target H2 pressure (typically 40-50 atm).
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., room temperature to 50°C depending on steric bulk) until complete conversion is observed (typically 12-24 hours).
-
Self-Validation & Workup: Carefully vent the H2 gas. Concentrate the crude mixture under reduced pressure. Determine the conversion via 1H NMR of the crude mixture (validating catalytic turnover). Purify the product via silica gel flash chromatography. Finally, determine the enantiomeric excess (ee) using chiral stationary phase HPLC (validating stereocontrol).
Quantitative Data Synthesis
The following table summarizes the performance metrics of leading catalytic systems for indoline synthesis, providing a comparative baseline for protocol selection.
| Catalytic System | Substrate Scope | Catalyst / Ligand | Yield (%) | Enantioselectivity | Ref |
| Ir-Catalyzed AH | 2-Aryl Unprotected Indoles | [Ir(COD)Cl]2 + (S,R)-ZhaoPhos | 75–99% | 86–99% ee | 1 |
| Pd-Catalyzed AH | 3-Substituted Indoles | Pd + (2R,2'R,3R,3'R)-WingPhos | >90% | up to 94.4:5.6 er | 3 |
| Organocatalytic | Allyl Anilines (Bromoamination) | BINOL-derived monosulfide | 72–82% | 93–97% ee | 2 |
| Cooperative Catalysis | Oxindoles + Allyl Ketones | Chiral Phosphonium PTC + Metal | High | >90% ee | 4 |
Conclusion
The asymmetric synthesis of chiral indolines has evolved from relying on pre-functionalized, N-protected substrates to highly atom-economical, direct functionalizations of unprotected indoles. By understanding the causality behind Brønsted acid dearomatization and bifunctional anion-binding, researchers can rationally design scalable, self-validating protocols for drug discovery pipelines.
References
-
Liu, G., Zheng, L., Tian, K., Wang, H., Chung, L. W., Zhang, X., & Dong, X.-Q. "Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies." CCS Chemistry, 2022. 1
-
"Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles." The Journal of Organic Chemistry, ACS Publications, 2022. 3
-
"Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI, 2020. 2
-
"Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis." Journal of the American Chemical Society, ACS Publications, 2022. 4
-
"Recent advances in asymmetric synthesis of 2-substituted indoline derivatives." rhhz.net. 5
Sources
Synthesis and Mechanistic Evaluation of N-Boc Protected 2-(tert-Butyl)indoline
Executive Summary & Strategic Rationale
The synthesis of sterically hindered, functionalized indolines is a critical pathway in modern drug discovery, particularly in the development of ATP-binding cassette (ABC) transporter modulators such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) therapeutics[1][2]. The compound N-Boc-2-(tert-butyl)indoline serves as a vital, lipophilic, conformationally restricted building block.
Synthesizing this scaffold presents unique challenges. Traditional Fischer Indole Synthesis often fails or yields complex mixtures when attempting to install bulky groups like a tert-butyl moiety at the C2 position due to severe steric clash during the[3,3]-sigmatropic rearrangement. To bypass this, a highly regioselective directed ortho-lithiation (Madelung-type cyclization) is employed, followed by a chemoselective reduction and subsequent carbamate protection[2].
This whitepaper provides a self-validating, step-by-step technical guide to this synthetic route, detailing the causality behind each reagent choice to ensure robust reproducibility for scale-up operations.
Synthetic Workflow & Pathway Design
The overarching strategy relies on building the indole core from a simple aniline derivative, reducing it to the indoline, and masking the secondary amine.
Synthetic workflow for N-Boc-2-tert-butylindoline via directed lithiation and reduction.
Mechanistic Causality (E-E-A-T)
-
Directed Lithiation (Step 2): By treating N-o-tolylpivalamide with excess n-butyllithium (n-BuLi), the amide proton is first abstracted, directing the second equivalent of n-BuLi to deprotonate the ortho-methyl group. This generates a reactive dianion that undergoes intramolecular nucleophilic attack on the pivaloyl carbonyl, yielding the 2-tert-butylindole core upon dehydration[2].
-
Chemoselective Reduction (Step 3): Reducing the aromatic pyrrole ring of indole without affecting the benzene ring requires specific activation. Glacial acetic acid (AcOH) serves a dual purpose: it acts as the solvent and protonates the indole at the C3 position. This generates a highly electrophilic C3-protonated indolenium ion, activating the C2 carbon for rapid hydride attack from sodium borohydride (NaBH₄)[2].
Chemoselective reduction mechanism of 2-tert-butylindole via C3-protonated indolenium.
Step-by-Step Experimental Methodologies
The following protocols are adapted and optimized from validated pharmaceutical patent literature for ABC transporter modulators, specifically 2[2].
Step 1: Synthesis of N-o-Tolylpivalamide
-
Objective: Install the bulky pivaloyl group which will later form the C2 tert-butyl substituent.
-
Procedure:
-
Dissolve o-toluidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the reaction vessel to 10 °C.
-
Add pivaloyl chloride (1.1 eq) dropwise to control the exothermic acylation.
-
Stir the mixture overnight at room temperature.
-
Workup: Wash the organic phase sequentially with 5% aqueous HCl (to remove unreacted aniline), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum to afford N-o-tolylpivalamide as a solid[2].
-
Step 2: Directed Lithiation to 2-tert-Butyl-1H-indole
-
Objective: Intramolecular cyclization via a dianion intermediate.
-
Procedure:
-
To a solution of N-o-tolylpivalamide (30.0 g, 159 mmol) in dry THF (100 mL) under an inert argon atmosphere, cool to 15 °C.
-
Add n-BuLi (2.5 M in hexane, 190 mL, ~475 mmol, approx. 3.0 eq) dropwise[2]. Note: 3 equivalents are required—one for the NH deprotonation, one for the ortho-methyl deprotonation, and a slight excess to drive the equilibrium.
-
Stir the mixture overnight at 15 °C.
-
Workup: Cool the mixture in an ice-water bath and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield 2-tert-butyl-1H-indole[2].
-
Step 3: Reduction to 2-tert-Butylindoline
-
Objective: Chemoselective reduction of the pyrrole ring.
-
Procedure:
-
Dissolve 2-tert-butyl-1H-indole (10 g, 48 mmol) in glacial acetic acid (40 mL)[2].
-
Cool the solution to 10 °C.
-
Carefully add solid NaBH₄ in small portions over 20 minutes[2]. Caution: The reaction evolves hydrogen gas and is highly exothermic. Strict temperature control (≤10 °C) prevents over-reduction or ring-opening.
-
Workup: Quench dropwise with H₂O under ice cooling. Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ until the acid is neutralized, dry over Na₂SO₄, and concentrate to yield 2-tert-butylindoline[2].
-
Step 4: N-Boc Protection of 2-tert-Butylindoline
-
Objective: Mask the secondary amine to prevent unwanted side reactions in downstream cross-coupling or alkylation steps.
-
Procedure:
-
Dissolve the crude 2-tert-butylindoline (1.0 eq) in anhydrous DCM (0.5 M).
-
Add triethylamine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Rationale: The secondary amine is highly sterically hindered by the adjacent tert-butyl group. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate to force the reaction forward.
-
Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford pure N-Boc-2-tert-butylindoline.
-
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative metrics for the synthetic sequence, highlighting the high efficiency of the directed lithiation approach[2].
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purity Target |
| 1 | Amidation | Pivaloyl Chloride, Et₃N, DCM | 10 → 25 | 12 | ~91% | >95% (NMR) |
| 2 | Cyclization | n-BuLi (3 eq), dry THF | 15 | 12 | ~88% | >98% (Silica) |
| 3 | Reduction | NaBH₄, Glacial AcOH | 10 | 0.33 | >95% | >95% (Crude) |
| 4 | Boc Protection | Boc₂O, DMAP, Et₃N, DCM | 0 → 25 | 12 | 85 - 90% | >99% (Silica) |
Safety & Troubleshooting Guidelines
To maintain scientific integrity and operational safety, the following parameters must be strictly monitored:
-
Handling n-BuLi: n-Butyllithium is highly pyrophoric. Step 2 must be conducted under strictly anhydrous conditions using Schlenk line techniques. Wet THF will prematurely quench the n-BuLi, resulting in incomplete dianion formation and recovery of starting material.
-
Exotherm Control in Step 3: The addition of NaBH₄ to acetic acid generates sodium triacetoxyborohydride species and liberates hydrogen gas[2]. If the temperature exceeds 15 °C, the rate of hydrogen evolution can lead to dangerous pressure buildup and potential solvent boil-over. Use an oversized reaction vessel and ensure vigorous stirring.
-
Steric Hindrance in Step 4: If TLC indicates incomplete Boc protection after 12 hours, do not simply add more Boc₂O. Instead, gently heat the reaction to 40 °C (refluxing DCM) and ensure DMAP is present, as the kinetic barrier is driven by the steric bulk of the C2 tert-butyl group rather than reagent depletion.
References
- Title: US11639347B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL
- Title: US7645789B2 - Indole derivatives as CFTR modulators Source: Google Patents URL
Sources
A Comprehensive Guide to the Synthesis of 2-(tert-Butyl)indoline: Starting Materials and Core Methodologies
Abstract
The 2-(tert-butyl)indoline scaffold is a valuable heterocyclic motif in synthetic and medicinal chemistry. This guide provides a detailed technical overview of the primary and most efficient synthetic route to this compound, designed for researchers, chemists, and professionals in drug development. The core strategy involves a two-step sequence: the synthesis of a 2-(tert-butyl)indole intermediate, followed by its selective reduction. This document elucidates the fundamental starting materials, explains the causality behind key experimental choices, provides detailed, self-validating protocols, and compares alternative methodologies to offer a comprehensive understanding of the synthesis.
The Principal Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable method for synthesizing 2-(tert-butyl)indoline relies on the preparation and subsequent reduction of the corresponding indole. This approach is favored for its high efficiency, scalability, and reliance on readily available starting materials. The overall workflow is conceptually straightforward, breaking down a complex synthesis into two manageable, high-yielding transformations.
The logic behind this strategy is rooted in the inherent reactivity of the indole ring system. The C2-C3 double bond of the indole is susceptible to reduction under specific conditions, allowing for its conversion to the saturated indoline core without affecting the aromaticity of the fused benzene ring.[1] Therefore, the primary challenge shifts to the efficient construction of the precursor, 2-(tert-butyl)indole.
Caption: High-level workflow for the synthesis of 2-(tert-Butyl)indoline.
Synthesis of the Key Intermediate: 2-(tert-Butyl)indole
The cornerstone of this synthesis is the efficient preparation of 2-(tert-butyl)indole. The Fischer indole synthesis stands out as the most classical and effective method for this purpose, offering a direct route from simple, commercially available precursors.[2]
Core Starting Materials
-
Phenylhydrazine: The source of the indole's nitrogen and benzene ring.
-
Pinacolone (3,3-dimethyl-2-butanone): A ketone that provides the C2 and C3 atoms of the indole ring, along with the crucial tert-butyl substituent.
Mechanistic Rationale: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust, acid-catalyzed reaction that proceeds through several well-defined stages.[3][4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Phenylhydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and pinacolone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form, which is a critical step for the subsequent rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, establishing the core connectivity of the indole.
-
Cyclization and Aromatization: The resulting di-imine intermediate cyclizes and, following the elimination of an ammonia molecule, undergoes aromatization to yield the stable 2-(tert-butyl)indole product.[4]
Caption: Logical flow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a typical procedure for synthesizing 2-(tert-butyl)indole.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 equiv.) and pinacolone (1.1 equiv.) in a suitable solvent such as glacial acetic acid or ethanol.[3]
-
Catalyst Addition: Slowly add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) / ZnCl₂ | Promotes the critical[5][5]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[4] |
| Solvent | Glacial Acetic Acid / Toluene | Provides a suitable medium for the reaction and can also act as a Brønsted acid co-catalyst. |
| Temperature | 80-120 °C (Reflux) | Supplies the necessary activation energy for the rearrangement and cyclization steps. |
| Typical Yield | 65-85% | The reaction is generally efficient, though yields can vary based on the scale and purity of reagents.[2] |
Reduction of 2-(tert-Butyl)indole to 2-(tert-Butyl)indoline
The selective reduction of the electron-rich C2-C3 double bond in the indole ring is the final and critical step. This transformation requires reagents that can reduce an enamine-like double bond without affecting the aromatic benzene ring.
Method 1: Reduction with Borohydride Reagents
This is one of the most reliable and selective methods for indole reduction.
-
Rationale: Standard sodium borohydride (NaBH₄) is generally ineffective for reducing indoles. However, milder, and more selective borohydride reagents like sodium cyanoborohydride (NaBH₃CN) become potent reducing agents in the presence of acid (e.g., acetic acid).[6] The acid protonates the indole at the C3 position, forming an electrophilic iminium ion intermediate. This intermediate is readily reduced by the mild hydride donor.[7][8] Similarly, borane complexes (e.g., Borane-THF or Borane-Pyridine) in strong acids like trifluoroacetic acid (TFA) are highly effective.[9]
Experimental Protocol: Reduction with NaBH₃CN
-
Dissolution: Dissolve 2-(tert-butyl)indole (1.0 equiv.) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 equiv.) portion-wise, maintaining the temperature below 20 °C.
-
Reaction: Allow the mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Workup: Carefully pour the reaction mixture into an ice-water bath and basify to a pH > 9 with a strong base (e.g., 6N NaOH). Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(tert-butyl)indoline. Further purification can be achieved via column chromatography if necessary.
Method 2: Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation using catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) can also effect this reduction.[1] To avoid over-reduction of the benzene ring and to activate the indole towards hydrogenation, the reaction is often run under acidic conditions (e.g., with an additive like p-toluenesulfonic acid).[1] The acid protonates the indole, facilitating the hydrogenation of the pyrrole ring.
Caption: Key reduction pathways from the indole intermediate.
Comparative Analysis of Reduction Methods
| Method | Reagent(s) | Conditions | Pros | Cons |
| Borohydride | NaBH₃CN / AcOH | Room Temp | High selectivity, mild conditions, good functional group tolerance.[6] | Use of cyanide-containing reagent requires careful handling and disposal.[10] |
| Borane Complex | BH₃·THF / TFA | 0 °C to Room Temp | Rapid and high-yielding.[9] | Requires strong acid (TFA) and anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Acidic media, H₂ pressure | "Green" reagent (H₂), no stoichiometric byproducts. | Risk of over-reduction, catalyst poisoning by the amine product.[1] |
Alternative Synthetic Approaches
While the two-step sequence is the most direct route, modern organic chemistry offers other powerful methods for constructing substituted indoline skeletons. These are often employed for creating more complex, poly-substituted, or chiral indolines.
-
Palladium-Catalyzed Cyclizations: These methods can construct the indoline ring from acyclic precursors, such as coupling an amino-functionalized organozinc reagent with a di-halogenated benzene, followed by an intramolecular amination.[5][11]
-
Asymmetric Reductions: For enantiomerically pure indolines, chiral catalysts can be used. This includes chiral borane catalysts for asymmetric hydrosilylation or chiral phosphoric acids for transfer hydrogenation of 3H-indoles.[12]
These advanced methods, while powerful, typically involve more complex starting materials and catalysts, making the Fischer indole synthesis followed by reduction the more practical and cost-effective choice for the specific synthesis of racemic 2-(tert-butyl)indoline.
Conclusion
The synthesis of 2-(tert-butyl)indoline is most efficiently achieved through a robust and reliable two-step process. The core starting materials for this pathway are phenylhydrazine and pinacolone , which are converted to the key 2-(tert-butyl)indole intermediate via the Fischer indole synthesis. Subsequent selective reduction of this intermediate, preferably using an acid-activated borohydride reagent like sodium cyanoborohydride, yields the final product with high selectivity and in good yield. This approach combines operational simplicity with a strong foundation in well-established, scalable chemical principles, making it the preferred method for researchers and drug development professionals.
References
- Gidda, R. Y., & Pachter, I. J. (1980). Reduction of indole compounds to indoline compounds. U.S.
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Wang, Z., et al. (2025). Chiral Borane-Catalyzed Asymmetric Hydrosilylation of 2,3,3-Trisubstituted 3H-Indoles. The Journal of Organic Chemistry. [Link]
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Deboves, H. J. C., Hunter, C., & Jackson, R. F. W. (2002). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1, (4), 733-736. [Link]
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Kerr, W. J., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Organic Letters. [Link]
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Jackson, R. F. W., et al. (2002). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1, 733-736. [Link]
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Aggarwal, V. K., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Science. [Link]
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Devarajappa, R., et al. (2025). Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. ResearchGate. [Link]
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Sichaem, J., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Frontiers in Chemistry, 10, 829393. [Link]
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Chen, D., et al. (2020). Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps. ResearchGate. [Link]
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Ackermann, L., et al. (2018). Highly Regioselective Synthesis of 2-Acylindolines through Cobalt-Catalyzed C-H Activation/[3+2] Annulation of Aniline Derivatives and Acrylates. ResearchGate. [Link]
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Zhou, Q., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
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Wikipedia. (2023). Fischer indole synthesis. [Link]
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Barta, K., & Warner, G. R. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic letters, 14(11), 2690–2693. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
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Reddy, T. J., et al. (2012). A convenient Fischer indole synthesis of 2,3′-biindoles. Tetrahedron Letters, 53(29), 3781-3784. [Link]
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Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem. [Link]
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Wikipedia. (2024). Finasteride. [Link]
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Meggers, E., et al. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 19(2), 346-349. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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Methodological & Application
The Indoline Scaffold: A Privileged Chiral Template for Asymmetric Synthesis
Harnessing the Synthetic Potential of 2-Substituted Indolines
The indoline core is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its rigid, bicyclic framework provides a valuable scaffold for the precise spatial arrangement of functional groups, making it a cornerstone in medicinal chemistry and drug development. The stereochemistry at the C2 position, in particular, is often crucial for biological activity. Consequently, the development of robust methods for the asymmetric synthesis of 2-substituted indolines is of paramount importance. While the direct use of 2-(tert-butyl)indoline as a cleavable chiral auxiliary is not extensively documented in the scientific literature, a powerful and related strategy has emerged: the direct asymmetric functionalization of the indoline scaffold, particularly through kinetic resolution of N-protected 2-substituted indolines.
This application note provides a detailed overview of a highly effective method for obtaining enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines through kinetic resolution. This approach leverages the transient chirality of an organolithium intermediate, guided by a chiral ligand, to selectively functionalize one enantiomer of a racemic mixture.
Principle of Asymmetric Synthesis via Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different rates at which they react with a chiral reagent or catalyst. In the context of 2-substituted indolines, this is elegantly achieved by the asymmetric deprotonation of an N-protected racemic indoline, followed by electrophilic quenching. The N-tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context, as it activates the C2-proton for deprotonation and influences the conformation of the resulting organolithium species.[1]
The process begins with a racemic mixture of N-Boc-2-arylindoline. Treatment with a strong base, such as n-butyllithium, in the presence of a chiral ligand, most notably (-)-sparteine or its enantiomer (+)-sparteine, leads to the preferential deprotonation of one enantiomer over the other.[1][2] This creates an enantioenriched, configurationally stable organolithium intermediate at low temperatures. Subsequent reaction with an electrophile results in a 2,2-disubstituted indoline with high enantiomeric excess. The unreacted, slower-reacting enantiomer of the starting material can also be recovered with high enantiomeric purity.[1]
Figure 1. Workflow of the kinetic resolution of N-Boc-2-arylindoline.
Experimental Protocols
Protocol 1: General Procedure for the Kinetic Resolution of N-Boc-2-phenylindoline
This protocol is adapted from the work of O'Brien and coworkers.[1][2]
Materials:
-
N-Boc-2-phenylindoline (racemic)
-
(-)-Sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene (anhydrous)
-
Electrophile (e.g., methyl chloroformate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-phenylindoline (1.0 equiv) and (-)-sparteine (1.0 equiv) in anhydrous toluene at -78 °C.
-
Slowly add a solution of n-BuLi in hexanes (0.6-1.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., methyl chloroformate, 1.2 equiv) dropwise and continue stirring at -78 °C for the time specified in Table 1.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the unreacted starting material from the 2,2-disubstituted product.
-
Determine the enantiomeric ratio of the recovered starting material and the product using chiral HPLC analysis.
Data Presentation: Diastereoselective Alkylation Results
The utility of this kinetic resolution is demonstrated by its compatibility with a range of electrophiles, affording a variety of enantioenriched 2,2-disubstituted indolines.
| Electrophile (E+) | Product | Reaction Time (h) | Yield of Recovered SM (%) | er of Recovered SM | Yield of Product (%) | er of Product |
| MeOCOCl | 2-carbomethoxy-2-phenyl | 1 | 46 | 90:10 | 45 | 90:10 |
| MeI | 2-methyl-2-phenyl | 2 | 48 | 88:12 | 42 | 88:12 |
| BnBr | 2-benzyl-2-phenyl | 2 | 45 | 89:11 | 46 | 89:11 |
| PhCHO | 2-(hydroxy(phenyl)methyl)-2-phenyl | 0.5 | 40 | 92:8 | 51 | >95:5 (as a mixture of diastereomers) |
Table 1: Representative results for the kinetic resolution of N-Boc-2-phenylindoline with various electrophiles. Data is illustrative and based on typical outcomes reported in the literature.[1][2] er = enantiomeric ratio.
Causality Behind Experimental Choices
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is crucial for this transformation. It serves a dual purpose: it activates the C2 proton for deprotonation by the strong base and its steric bulk influences the conformational preference of the indoline ring, which is important for achieving high stereoselectivity.[1]
-
(-)-Sparteine: This chiral diamine ligand complexes with the n-butyllithium, creating a chiral base. This chiral complex is responsible for differentiating between the two enantiomers of the racemic starting material, leading to enantioselective deprotonation. The use of (+)-sparteine will typically lead to the formation of the opposite enantiomers of the product and recovered starting material.[1]
-
Low Temperature (-78 °C): Maintaining a low temperature is critical for several reasons. It ensures the configurational stability of the organolithium intermediate, preventing racemization.[2] It also enhances the selectivity of the deprotonation step and minimizes side reactions.
Cleavage of the N-Boc Group and Auxiliary Recovery
A key feature of a chiral auxiliary is its facile removal to unmask the desired chiral product. While in this kinetic resolution context the indoline is the product itself, the N-Boc group can be considered a temporary directing and activating group. Its removal is straightforward and high-yielding.
Figure 2. Deprotection of N-Boc group to yield chiral indolines.
Protocol 2: N-Boc Deprotection
Materials:
-
Enantioenriched N-Boc-indoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc-indoline derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) and stir the mixture at room temperature.[3][4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral indoline.
Trustworthiness and Self-Validation
The protocols described are self-validating through rigorous analytical monitoring. The progress of the kinetic resolution and the deprotection can be tracked using Thin Layer Chromatography (TLC). The stereochemical outcome, which is the cornerstone of this methodology, must be validated using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratios of both the product and the recovered starting material. The structure of the final products should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The asymmetric synthesis of 2-substituted indolines via kinetic resolution of their N-Boc derivatives is a powerful and versatile strategy for accessing these valuable chiral building blocks. This method provides a reliable route to both enantiomers of 2-arylindolines and a diverse range of 2,2-disubstituted indolines with high levels of enantioselectivity. The operational simplicity, coupled with the straightforward removal of the Boc group, makes this an attractive approach for researchers in organic synthesis and drug development. The principles and protocols outlined in this application note offer a solid foundation for the implementation of this methodology in the laboratory.
References
-
Clayden, J., Dehmel, F., & Helliwell, M. (2003). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Tetrahedron Letters, 44(15), 3135-3138. [Link]
-
Gotor, V., Brieva, R., & Rebolledo, F. (1991). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 32(12), 2329-2337. [Link]
-
Coldham, I., & Watson, D. J. (2006). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 45(48), 8213-8216. [Link]
-
Cabrera-Rivera, F., & Escalante, J. (2014). Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One: A Possible Chiral Auxiliary for Synthesis of β-Amino Cyclohexancarboxylic Acid. International Journal of Organic Chemistry, 4(1), 48-54. [Link]
-
Carrasco, M. R., de la Rosa, R., & Jones, G. B. (2002). Stereoselective Synthesis of Indoline, Tetrahydroquinoline, and Tetrahydrobenzazepine Derivatives from o-Bromophenyl N-tert-Butylsulfinyl Aldimines. The Journal of Organic Chemistry, 67(23), 8149-8158. [Link]
-
Song, C., et al. (2017). Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Chinese Journal of Organic Chemistry, 37(9), 2363-2369. [Link]
-
Boyd, V. A., & Drake, B. (1997). Design and Implementation of New Auxiliaries for Asymmetric Enolate Alkylations. Tetrahedron Letters, 38(36), 6355-6358. [Link]
-
Raimondi, W., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(6), 2686. [Link]
-
Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 73, pp. 63-77). Humana Press. [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. [Link]
Sources
Application Notes & Protocols: Asymmetric Hydrogenation using Indoline-Based Catalysts
Introduction: The Significance of Chiral Indolines and the Power of Asymmetric Hydrogenation
Chiral indolines are privileged structural motifs frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their stereochemistry often dictates their biological activity, making the enantioselective synthesis of these compounds a critical endeavor in modern drug discovery and development.[3][4] Among the various synthetic strategies, transition metal-catalyzed asymmetric hydrogenation (AH) of indoles has emerged as one of the most direct, efficient, and atom-economical methods for accessing these valuable chiral building blocks.[1][2] This powerful technique allows for the direct conversion of prochiral indoles into enantioenriched indolines with high fidelity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of asymmetric hydrogenation of indoles, with a particular focus on the strategic use of various indoline-based and other privileged chiral catalysts. We will delve into the mechanistic underpinnings of these reactions, explore the diverse range of catalytic systems, and provide detailed, field-proven protocols to empower you to achieve high enantioselectivity and yield in your own laboratories.
Core Principles: Understanding the Catalytic Cycle and Key Parameters for Success
The asymmetric hydrogenation of indoles is a sophisticated process that relies on the intricate interplay between a transition metal center, a chiral ligand, and the substrate. The generally accepted catalytic cycle, particularly for iridium and rhodium-based systems, provides a framework for understanding the key transformations involved.
The Catalytic Cycle: A Step-by-Step Breakdown
The catalytic cycle for the asymmetric hydrogenation of an N-protected indole can be visualized as a series of coordinated steps:
Figure 1: A generalized catalytic cycle for the asymmetric hydrogenation of N-protected indoles.
A Deeper Look at the Causality Behind Experimental Choices:
-
The Metal Center (Ir, Rh, Ru, Pd): The choice of transition metal is paramount and is dictated by the nature of the indole substrate.
-
Iridium (Ir): Often the catalyst of choice for the hydrogenation of unfunctionalized and functionalized olefins, iridium catalysts, particularly those paired with P,N-ligands, have shown exceptional efficacy.
-
Rhodium (Rh): Rhodium catalysts, frequently used with chiral bisphosphine ligands like PhTRAP, have a long-standing history of success in the asymmetric hydrogenation of N-protected indoles.[5][6]
-
Ruthenium (Ru): Ruthenium catalysts, also often paired with bisphosphine ligands, have demonstrated high enantioselectivity in the hydrogenation of N-Boc-protected indoles.[7]
-
Palladium (Pd): Palladium-based systems have proven particularly effective for the challenging asymmetric hydrogenation of unprotected indoles, often requiring the use of a Brønsted acid co-catalyst to activate the substrate.[8]
-
-
The Chiral Ligand: The chiral ligand is the heart of the asymmetric catalyst, responsible for creating the chiral environment that dictates the stereochemical outcome of the reaction. The modularity of many ligand scaffolds, such as those based on phosphine-phosphoramidites (INDOLPhos), allows for fine-tuning of steric and electronic properties to optimize enantioselectivity.[9]
-
The Substrate (N-Protected vs. Unprotected Indoles):
-
N-Protected Indoles: The presence of an electron-withdrawing protecting group (e.g., Boc, Ac, Ts) on the indole nitrogen facilitates hydrogenation by reducing the aromaticity of the heterocyclic ring.[5][7]
-
Unprotected Indoles: These substrates are more challenging to hydrogenate due to their inherent aromatic stability. A breakthrough in this area involves the use of a Brønsted acid co-catalyst, which protonates the indole to form a more reactive iminium ion in situ, thereby breaking the aromaticity and enabling hydrogenation.[1][2] This "substrate activation" strategy has significantly expanded the scope of asymmetric hydrogenation.[1][2]
-
Experimental Protocols: A Practical Guide to Asymmetric Hydrogenation of Indoles
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected 2-Arylindoles
This protocol is adapted from a highly efficient method for the hydrogenation of challenging aryl-substituted unprotected indoles.[1][2]
Reaction Scheme:
Materials and Reagents:
-
[Ir(COD)Cl]₂ (Strem Chemicals or equivalent)
-
(S,R)-ZhaoPhos (Strem Chemicals or custom synthesis)
-
Unprotected 2-arylindole substrate
-
Anhydrous, degassed solvent (e.g., CHCl₃)
-
Brønsted acid (e.g., Methanesulfonic acid, MeSO₃H)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
Step-by-Step Procedure:
-
Catalyst Pre-formation (in a glovebox):
-
In a vial, combine [Ir(COD)Cl]₂ (0.5 mol%) and (S,R)-ZhaoPhos (1.1 mol%).
-
Add anhydrous, degassed CHCl₃ to achieve a suitable concentration.
-
Stir the mixture at room temperature for 40 minutes to form the active catalyst solution.[2]
-
-
Reaction Setup:
-
To a glass liner for the autoclave, add the unprotected 2-arylindole (1.0 equiv).
-
Under an argon atmosphere, add the pre-formed catalyst solution.
-
Add the Brønsted acid (e.g., MeSO₃H, 1.0 equiv).
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 35 °C) for the required time (e.g., 24-48 hours).
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral indoline.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram:
Figure 2: Step-by-step workflow for the iridium-catalyzed asymmetric hydrogenation of unprotected indoles.
Expected Outcomes:
This protocol has been reported to provide a wide range of chiral indoline derivatives in good to high yields (75–99%) with excellent stereoselectivities (>20:1 dr and 86–99% ee).[1][2]
| Substrate (2-Arylindole) | Yield (%) | ee (%) | Reference |
| 2-Phenyl-1H-indole | >99 | 94 | [1][2] |
| 2-(4-Fluorophenyl)-1H-indole | 98 | 96 | [1][2] |
| 2-(Thiophen-2-yl)-1H-indole | 95 | 95 | [1][2] |
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of Chiral Indolines from In Situ Generated Indoles
This innovative one-pot procedure combines intramolecular condensation, deprotection, and asymmetric hydrogenation, offering a highly efficient route to chiral indolines.[8]
Reaction Scheme:
Materials and Reagents:
-
Pd(OCOCF₃)₂ (Strem Chemicals or equivalent)
-
(S)-SegPhos (Strem Chemicals or equivalent)
-
tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate (synthesis required)
-
Anhydrous, degassed solvent (e.g., TFE-Toluene mixture)
-
Strong Brønsted acid (e.g., EtSO₃H)
-
High-pressure autoclave with a glass liner and magnetic stir bar
-
Inert atmosphere equipment (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox):
-
In a glass liner for the autoclave, combine Pd(OCOCF₃)₂ (1 mol%) and (S)-SegPhos (1.1 mol%).
-
Add the tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate substrate (1.0 equiv).
-
Add the anhydrous, degassed solvent mixture.
-
Add the strong Brønsted acid (e.g., EtSO₃H, 2.0 equiv).
-
Seal the liner inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to the desired pressure (e.g., 700 psi).
-
Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (e.g., 24 hours).
-
-
Work-up and Purification:
-
After cooling and venting the autoclave, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to isolate the chiral indoline.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Outcomes:
This one-pot strategy has been shown to produce chiral 2-substituted indolines with excellent yields and up to 96% ee.[8] A key advantage is the operational simplicity, avoiding the isolation of the intermediate indole.
| Substrate (N-Boc-o-aminoaryl ketone) | Yield (%) | ee (%) | Reference |
| tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate | 91 | 94 | [8] |
| tert-butyl (2-(3-(4-methoxyphenyl)-2-oxopropyl)phenyl)carbamate | 90 | 95 | [8] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning | - Ensure proper catalyst pre-formation under inert conditions- Increase hydrogen pressure and/or temperature incrementally- Use purified, degassed solvents and reagents |
| Low Enantioselectivity | - Suboptimal ligand-substrate match- Incorrect solvent or additive | - Screen a library of chiral ligands- Vary the solvent polarity- For unprotected indoles, screen different Brønsted acids and their stoichiometry |
| Poor Diastereoselectivity (for 2,3-disubstituted indoles) | - Inherent substrate bias- Catalyst control not dominant | - Modify the chiral ligand to enhance steric influence- Adjust reaction temperature (lower temperature often improves diastereoselectivity) |
Conclusion and Future Outlook
Asymmetric hydrogenation of indoles using transition metal catalysts, including those featuring indoline-based ligands, represents a mature and powerful technology for the synthesis of chiral indolines. The continued development of novel chiral ligands and a deeper mechanistic understanding will undoubtedly lead to even more efficient and selective catalytic systems. The ability to hydrogenate unprotected indoles with high enantioselectivity using a substrate activation strategy has been a significant advancement, opening up new avenues for the synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals grows, the application of these robust and scalable asymmetric hydrogenation protocols will continue to be a cornerstone of modern synthetic chemistry.
References
-
Construction of Chiral C2-Quaternary Indolines via Palladium-Catalyzed Decarboxylative Asymmetric Amination. ACS Catalysis. Available at: [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]
-
Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. Available at: [Link]
-
INDOLPhos: novel hybrid phosphine-phosphoramidite ligands for asymmetric hydrogenation and hydroformylation. Dalton Transactions. Available at: [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. Chinese Chemical Society. Available at: [Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. Available at: [Link]
-
Chiral Indoline Synthesis via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. Organometallics. Available at: [Link]
-
Synthesis of chiral indolines via the AH of indoles. ResearchGate. Available at: [Link]
-
Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Kyushu University Pure Portal Site. Available at: [Link]
-
Chiral Pincer Carbodicarbene Ligands for Enantioselective Rhodium-Catalyzed Hydroarylation of Terminal and Internal 1,3-Dienes with Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]
-
Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. ScienceDirect. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. INDOLPhos: novel hybrid phosphine-phosphoramidite ligands for asymmetric hydrogenation and hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Kinetic Resolution of 2-Substituted Indolines
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Indolines and the Challenge of Their Resolution
The indoline scaffold, particularly when bearing a stereocenter at the 2-position, is a privileged motif in a wide array of natural products and biologically active compounds.[1] Its presence in pharmaceuticals underscores the critical need for robust methods to produce these structures in enantiomerically pure form. Kinetic resolution (KR), a technique that separates a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent, stands as a powerful strategy to achieve this goal.[2]
However, the kinetic resolution of 2-substituted indolines presents a distinct set of challenges. The nitrogen atom within the indoline ring system exhibits comparatively low nucleophilicity, which can render it unreactive under standard resolution conditions that are effective for other types of amines.[1][3] This inherent low reactivity has historically limited the development of non-enzymatic resolution methods. This guide provides an in-depth exploration of modern, field-proven methodologies that have successfully overcome these hurdles, with a focus on non-enzymatic catalytic N-acylation and oxidative resolution techniques.
Core Methodologies: A Mechanistic Overview
While enzymatic resolutions are well-established for many amines, non-enzymatic methods for indolines were scarce until recently.[1][3] Groundbreaking research has led to several effective strategies, each relying on a unique mechanistic principle to achieve stereochemical discrimination.
-
Non-Enzymatic Catalytic N-Acylation : Pioneered by Fu and colleagues, this approach utilizes a specially designed planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY) as a nucleophilic catalyst.[1][3] The catalyst activates an acylating agent, and its chiral environment preferentially facilitates the acylation of one indoline enantiomer over the other. A key insight in this work was the discovery that additives, specifically a combination of lithium bromide (LiBr) and 18-crown-6, are critical for achieving high selectivity.[1] This suggests that the counterion and its coordination environment play a crucial role in the transition state, a detail that highlights the subtlety of achieving high enantioselectivity.
-
Oxidative Kinetic Resolution : Developed by Akiyama and others, this elegant strategy employs a chiral phosphoric acid (CPA) as a bifunctional Brønsted acid catalyst.[4][5] The CPA simultaneously activates both the indoline (acting as a hydrogen donor) and an imine (acting as a hydrogen acceptor).[4] One enantiomer of the racemic indoline is selectively oxidized to an indole via an asymmetric transfer hydrogenation, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess.[4][5] This method is notable for its mild, oxidative conditions that avoid the use of harsh reagents.
-
N-Sulfonylation with Chiral Organocatalysts : A more recent development involves the use of atropisomeric 4-DMAP-N-oxide organocatalysts to mediate the kinetic resolution of indolines via N-sulfonylation.[6][7] This was the first report of a catalytic kinetic resolution by N-sulfonylation, demonstrating that N-oxides can be superior catalysts for this transformation compared to their amine counterparts.[6] The choice of a sterically demanding sulfonyl chloride was found to be critical for achieving high stereodiscrimination.[6][7]
Application & Protocols
This section provides detailed, step-by-step protocols for two of the most robust and well-documented methods for the kinetic resolution of 2-substituted indolines. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and success.
Method 1: Kinetic Resolution via Non-Enzymatic N-Acylation
Principle of the Method: This protocol is based on the work of Arp and Fu, employing a planar-chiral PPY derivative as the catalyst.[1][3] The catalyst, in concert with LiBr and 18-crown-6, facilitates the enantioselective N-acylation of the more reactive indoline enantiomer, leaving the less reactive enantiomer unconsumed and thus enantioenriched. The choice of acylating agent is critical; acetic anhydride is typically used. The low nucleophilicity of the indoline nitrogen is overcome by this highly active catalytic system.[1]
Experimental Workflow Diagram:
Caption: Workflow for N-Acylation Kinetic Resolution.
Detailed Protocol:
-
Preparation: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the planar-chiral catalyst 1 (0.05 equiv.), LiBr (0.10 equiv.), and 18-crown-6 (0.10 equiv.).
-
Reagent Addition: Add anhydrous solvent (e.g., t-amyl alcohol, 0.1 M). Stir the mixture until all solids dissolve. Add the racemic 2-substituted indoline (1.0 equiv.).
-
Reaction Initiation: Cool the reaction mixture to the specified temperature (e.g., -20 °C) in a cryocool or cooling bath. Slowly add acetic anhydride (0.55 equiv.) via syringe over 2 minutes.
-
Monitoring: Stir the reaction at the set temperature. The progress should be monitored by taking small aliquots, quenching them, and analyzing by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine.
-
Quenching: Once the reaction reaches approximately 50% conversion, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Separate the unreacted amine from the N-acetylated product using flash column chromatography. Determine the yield and enantiomeric excess of both the recovered starting material and the product. The selectivity factor (s) can then be calculated.
Data Presentation: Representative Results for N-Acylation
| Entry | 2-Substituent (R) | s-factor | Reference |
| 1 | Methyl | 15 | [1] |
| 2 | n-Propyl | 14 | [1] |
| 3 | Phenyl | 11 | [1] |
| 4 | 2-Naphthyl | 13 | [1] |
| 5 | Isopropyl | ~8 | [1] |
Expert Insights & Causality:
-
Why LiBr/18-crown-6? The authors hypothesized that a halide counterion could enhance selectivity.[1] The crown ether serves to solubilize the lithium salt while maintaining a "naked" bromide anion, which is believed to play a key role in the stereodetermining step, though the exact mechanism remains a subject of investigation.[1]
-
Substrate Scope: The method is effective for a range of 2-alkyl and 2-aryl indolines. However, sterically bulky substituents at the 2-position, such as isopropyl, react very slowly and with diminished selectivity.[1] One can infer that a 2-tert-butylindoline would be an even more challenging substrate, likely requiring further optimization of the catalyst or reaction conditions to achieve a useful selectivity factor.
-
Catalyst Resting State: Interestingly, for indoline resolutions, the resting state of the catalyst is the free catalyst itself. This contrasts with resolutions of more nucleophilic primary amines, where the N-acylated catalyst is the resting state.[1] This observation directly reflects the lower nucleophilicity of the indoline nitrogen.[1]
Method 2: Oxidative Kinetic Resolution with a Chiral Phosphoric Acid Catalyst
Principle of the Method: This protocol, based on the work of Akiyama's group, uses a chiral phosphoric acid to catalyze an asymmetric hydrogen transfer from one enantiomer of a racemic indoline to an imine acceptor.[4] The faster-reacting indoline enantiomer is converted to an achiral indole, leaving the slower-reacting enantiomer behind in high enantiomeric purity. The bifunctional nature of the catalyst, with its Brønsted acidic proton and Lewis basic phosphoryl oxygen, is key to organizing the substrates in the chiral environment for the enantioselective hydride transfer.[4]
Catalytic Cycle Diagram:
Caption: Proposed Catalytic Cycle for Oxidative KR.
Detailed Protocol:
-
Preparation: To a vial, add the chiral phosphoric acid catalyst (0.05 equiv.) and the imine hydrogen acceptor (e.g., N-benzylidene-4-methoxyaniline, 0.5 equiv.).
-
Reagent Addition: Add the solvent (e.g., CCl₄, 0.1 M), followed by the racemic 2-substituted indoline (1.0 equiv.).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the ee of the remaining indoline.
-
Quenching: When the reaction reaches approximately 50-60% conversion, quench by adding a few drops of triethylamine.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to isolate the enantioenriched indoline.
Data Presentation: Representative Results for Oxidative KR
| Entry | 2-Substituent (R) | Yield of Recovered Indoline | ee of Recovered Indoline | Reference |
| 1 | Phenyl | 44% | 94% | [4] |
| 2 | 4-MeO-Ph | 45% | 96% | [4] |
| 3 | 2-Naphthyl | 45% | 95% | [4] |
| 4 | Methyl | 42% | 93% | [4] |
| 5 | n-Propyl | 43% | 94% | [4] |
Expert Insights & Causality:
-
Why a CPA Catalyst? Chiral phosphoric acids are excellent bifunctional catalysts. The acidic proton activates the imine for hydride acceptance, while the basic phosphoryl oxygen is believed to interact with the indoline's N-H group, positioning it for selective hydrogen donation from one enantiomer.[4]
-
Mechanism: The reaction proceeds via an oxidative kinetic resolution. This is a "redox-neutral" process for the substrate pool, where one enantiomer is oxidized while the other remains in its reduced form. The driving force is the conversion of the transient cyclic imine intermediate to a stable, aromatic indole.[4]
-
Applicability: This method shows broad applicability for resolving indolines with both 2-aryl and 2-alkyl substituents, providing the unreacted starting material in good yield and with excellent enantioselectivity.[4] The mild conditions make it compatible with a variety of functional groups.
Conclusion and Future Outlook
The kinetic resolution of 2-substituted indolines has evolved from a significant challenge into a solvable problem through innovative catalyst design and mechanistic understanding. The non-enzymatic N-acylation and oxidative resolution methods detailed here represent two of the most powerful and versatile strategies available to chemists. While highly effective, challenges remain, particularly for substrates with very sterically hindered C2-substituents like tert-butyl. Future research will likely focus on developing even more active and selective catalysts to broaden the substrate scope further and on the application of these methods in the total synthesis of complex, biologically active molecules.
References
-
Arp, F. H., & Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(45), 14264–14265. [Link]
-
Akiyama, T., Morita, H., & Fuchibe, K. (2013). Chiral Phosphoric Acid-Catalyzed Oxidative Kinetic Resolution of Indolines Based on Transfer Hydrogenation to Imines. Journal of the American Chemical Society, 135(34), 12291–12294. [Link]
-
Akiyama, T., et al. (2016). Chiral Phosphoric Acid Catalyzed Kinetic Resolution of Indolines Based on a Self-Redox Reaction. Angewandte Chemie International Edition, 55(9), 3148-3152. [Link]
-
Arp, F. H., & Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Nonenzymatic Acylation Catalyst. Journal of the American Chemical Society. [Link]
-
Arp, F. H., & Fu, G. C. (2006). Kinetic resolutions of indolines by a nonenzymatic acylation catalyst. PubMed. [Link]
-
Li, G., & Akiyama, T. (2019). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Tetrahedron Letters, 60(38), 150923. [Link]
-
O'Brien, P., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]
-
Murray, J. I., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(21), 5760-5764. [Link]
-
Clayden, J., et al. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. Chemistry – A European Journal, 27(49), 12533-12538. [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]
-
Murray, J. I., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. [Link]
Sources
- 1. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]
- 6. unige.ch [unige.ch]
- 7. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-(tert-Butyl)indoline in Modern Pharmaceutical Manufacturing
Abstract
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its non-planar, bicyclic structure offers a three-dimensional framework that is advantageous for specific protein-ligand interactions, often improving physicochemical properties like solubility compared to its aromatic counterpart, indole.[2] This guide focuses on a specific, sterically hindered derivative: 2-(tert-Butyl)indoline. We will explore the strategic applications of this building block, detailing how the bulky tert-butyl group at the C2 position is leveraged to control stereochemistry and enable complex molecular constructions. This document provides researchers, scientists, and drug development professionals with in-depth protocols and the causal reasoning behind their design, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of the 2-(tert-Butyl)indoline Scaffold
While the general indoline core is prevalent in pharmaceuticals, the introduction of a bulky tert-butyl group at the 2-position imparts unique stereoelectronic properties that are highly valuable in asymmetric synthesis. This substituent can act as a powerful directing group or a chiral auxiliary, enabling chemists to construct complex, enantiomerically pure molecules with high precision.[4][5]
The primary utilities of 2-(tert-Butyl)indoline in pharmaceutical manufacturing stem from two key principles:
-
Stereochemical Control: The steric hindrance of the tert-butyl group can effectively shield one face of the molecule. When used in its enantiomerically pure form, it serves as a chiral auxiliary, guiding the approach of reagents to create new stereocenters with high diastereoselectivity.[4][6]
-
Directed Functionalization: The tert-butyl group influences the reactivity of adjacent positions. For instance, in conjunction with an N-protecting group like tert-butoxycarbonyl (Boc), it can facilitate stereoselective deprotonation at the C2 position, creating a configurationally stable organolithium intermediate that can be trapped by various electrophiles.[7][8]
This guide will provide detailed protocols for leveraging these principles in a laboratory and process chemistry setting.
Logical Workflow for Utilizing 2-Substituted Indolines
Caption: General workflow from starting materials to a final API scaffold.
Core Application: Asymmetric Synthesis via Kinetic Resolution
One of the most powerful applications of substituted indolines is in asymmetric synthesis through kinetic resolution. This technique is particularly effective for 2-aryl or 2-alkyl indolines, where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The process involves the use of a chiral base, such as n-butyllithium complexed with the chiral ligand (-)-sparteine, to selectively deprotonate one enantiomer of the racemic starting material at a faster rate than the other.[7][8]
The resulting lithiated intermediate is configurationally stable at low temperatures (e.g., -78 °C) and can be trapped with an electrophile to form a new, 2,2-disubstituted indoline.[7] This leaves the unreacted starting material enriched in the opposite enantiomer.
Causality Behind the Method:
-
The N-Boc Group: The tert-butoxycarbonyl group is essential. It acidifies the C2 proton, making it susceptible to deprotonation by a strong base.[8]
-
Chiral Ligand (Sparteine): Sparteine complexes with n-butyllithium to create a chiral base that can differentiate between the two enantiomers of the N-Boc-2-(tert-butyl)indoline.[7][8]
-
Low Temperature (-78 °C): This is critical to prevent racemization of the chiral organolithium intermediate, ensuring that the subsequent electrophilic quench proceeds with high stereochemical fidelity.[7][8]
Experimental Protocol 1: Kinetic Resolution of N-Boc-2-(tert-Butyl)indoline
This protocol is adapted from established methods for the kinetic resolution of 2-arylindolines.[7][8]
Materials:
-
Racemic N-Boc-2-(tert-butyl)indoline (1.0 equiv)
-
(+)-Sparteine (1.3 equiv)
-
n-Butyllithium (1.0 equiv, solution in hexanes)
-
Electrophile (e.g., Methyl iodide, 1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous toluene. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Chiral Base Formation: Add (+)-sparteine (1.3 equiv) to the cold toluene. Slowly add n-butyllithium (1.0 equiv) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve racemic N-Boc-2-(tert-butyl)indoline (1.0 equiv) in anhydrous toluene. Add this solution dropwise to the chiral base mixture at -78 °C.
-
Deprotonation: Stir the reaction mixture at -78 °C. The optimal reaction time should be determined by monitoring the conversion (e.g., via TLC or LC-MS). For high selectivity, the reaction is typically stopped at around 50-60% conversion.[7]
-
Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 equiv) to the reaction mixture at -78 °C and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue using flash column chromatography to separate the enantioenriched, unreacted starting material from the newly formed 2,2-disubstituted product.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered starting material and the diastereomeric ratio of the product using chiral HPLC.
Visualization of the Kinetic Resolution Process
Caption: Workflow for a typical kinetic resolution experiment.
Core Application: Precursor for Spiroindoline Scaffolds
The 2-(tert-Butyl)indoline framework can also be a precursor for creating complex spirocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. Palladium-catalyzed reactions are particularly effective for this purpose.
For instance, a palladium-catalyzed intermolecular C(sp³)-H amination can be used to construct spiro[indoline-2,3'-diaziridin]-2-ones.[9] While the specific example uses a 3,3-dimethylindoline precursor, the principle is directly applicable. The tert-butyl group at C2 would similarly facilitate the formation of a spirocyclic system at that position.
Experimental Protocol 2: Palladium-Catalyzed Synthesis of a Spiroindoline
This generalized protocol is based on the synthesis of spiro[indoline-2,3'-diaziridin]-2-ones.[9]
Materials:
-
1-(tert-Butyl)-2-iodobenzene derivative (starting material for the indoline precursor, 1.0 equiv)
-
Diaziridinone (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: In a glovebox, combine the 1-(tert-butyl)-2-iodobenzene derivative (1.0 equiv), the diaziridinone (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and Ag₂CO₃ (2.0 equiv) in a dry reaction tube.
-
Solvent Addition: Add anhydrous DCE to the tube and seal it securely.
-
Reaction: Remove the reaction tube from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Filter the suspension through a pad of Celite® to remove inorganic salts, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired spiroindoline product.
| Starting Material | Reagent | Product Class | Reported Yield (%) |
| 1-(tert-Butyl)-2-iodobenzene | 1,2-Di-tert-butyldiaziridin-3-one | 1',2'-Di-tert-butyl-3,3-dimethylspiro[indoline-2,3'-diaziridin]-2-one | 78[9] |
| 1-(tert-Butyl)-4-chloro-2-iodobenzene | 1,2-Di-tert-butyldiaziridin-3-one | 5-Chloro-1',2'-di-tert-butyl-3,3-dimethylspiro[indoline-2,3'-diaziridin]-2-one | 82[9] |
| Table 1: Representative yields for palladium-catalyzed spiroindoline synthesis. The protocol demonstrates high efficiency for constructing these complex scaffolds.[9] |
Foundational Protocols: Synthesis and Manipulation
Effective use of 2-(tert-Butyl)indoline requires robust methods for its synthesis and the protection/deprotection of its nitrogen atom.
Experimental Protocol 3: Synthesis of Chiral Indolines via Asymmetric Hydrogenation
A highly efficient method for producing chiral indolines involves a one-pot palladium-catalyzed asymmetric hydrogenation of indole intermediates that are generated in situ.[10][11] A strong Brønsted acid is crucial for both the formation of the indole from an appropriate precursor and the subsequent hydrogenation step.[10][11]
Materials:
-
N-Boc protected o-toluidine derivative (precursor)
-
Palladium trifluoroacetate (Pd(OCOCF₃)₂) (0.0063 mmol)
-
(R)-H8-BINAP (chiral ligand) (0.0076 mmol)
-
Ethanesulfonic acid (EtSO₃H)
-
Trifluoroethanol (TFE) / Toluene (solvent mixture)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a dried Schlenk tube under an inert atmosphere, add Pd(OCOCF₃)₂ and (R)-H8-BINAP.
-
Reaction Setup: In a separate autoclave, add the N-Boc protected precursor substrate (e.g., tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamate) and the solvent mixture (TFE/Toluene).
-
Catalyst Transfer: Transfer the pre-formed catalyst to the autoclave via cannula.
-
Acid Addition: Add the strong Brønsted acid (ethanesulfonic acid).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 300-700 psi) and heat to the desired temperature (e.g., 40 °C).
-
Monitoring & Workup: Stir the reaction for 24 hours or until completion as monitored by TLC/LC-MS. After cooling and carefully venting the hydrogen, the reaction is worked up via standard extraction and purification procedures.
-
Results: This method can produce chiral 2-substituted indolines with excellent yields and high enantioselectivity (up to 96% ee).[10]
Experimental Protocol 4: N-Boc Protection of 2-(tert-Butyl)indoline
The protection of the indoline nitrogen is a standard and often necessary step before subsequent functionalization.
Materials:
-
2-(tert-Butyl)indoline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA) or 4-DMAP (catalytic)
Procedure:
-
Setup: Dissolve 2-(tert-butyl)indoline in THF in a round-bottomed flask.
-
Reagent Addition: Add triethylamine (1.1 equiv) followed by the dropwise addition of a solution of Boc₂O in THF. A steady evolution of CO₂ will be observed.[12]
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours.
-
Workup: Remove the THF under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be further purified by distillation or chromatography if necessary.[12]
Conclusion
2-(tert-Butyl)indoline is more than just another heterocyclic building block; it is a strategic tool for controlling stereochemistry and building molecular complexity. The steric bulk of the tert-butyl group enables a range of highly selective transformations, from kinetic resolutions to the diastereoselective synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide provide a robust framework for researchers to harness the power of this versatile scaffold in their drug discovery and development programs. By understanding the underlying principles of stereochemical control and directed reactivity, scientists can effectively integrate 2-(tert-butyl)indoline into synthetic routes to access novel and potent therapeutic agents.
References
- Chen, M. W., et al. (2015). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers.
- Coldham, I., et al. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. PMC.
- Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
- Coldham, I., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.
- Wei, W-T., et al. (2017). Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide. Thieme.
- Kim, Y.H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality.
- Wei, W-T., et al. (2018). Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide. Organic Chemistry Portal.
- Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals.
- Various Authors. Synthesis of indolines. Organic Chemistry Portal.
- Rinaldi, F., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. PharmaChem.
- Wei, W-T., et al. (2018). Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide.
- Pace, V., et al. (2022). A facile protocol for the preparation of 2-carboxylated thieno[2,3-b]indoles. Organic & Biomolecular Chemistry.
- Sequeira, F. C., et al.
- Various Authors.
- Chen, M. W., et al. (2015).
- Various Authors. (2024).
- Various Authors. Chiral Auxiliaries. MilliporeSigma.
- Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC.
- Cabrera-Rivera, F. & Escalante, J. (2014). Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One. Scientific Research Publishing.
- Iwao, M. & Kuraishi, T. 7-indolinecarboxaldehyde. Organic Syntheses Procedure.
- Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed.
- Isono, T., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net.
- Various Authors. (2012). Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition.
Sources
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- 4. 手性助剂 [sigmaaldrich.com]
- 5. Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One: A Possible Chiral Auxiliary for Synthesis of β-Amino Cyclohexancarboxylic Acid [scirp.org]
- 6. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]
- 7. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Lithiation and Trapping of N-Boc-2-Arylindolines
Welcome to the Technical Support Center for the lithiation and trapping of N-Boc-2-arylindolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this critical synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.
Introduction
The directed lithiation of N-Boc-2-arylindolines, followed by electrophilic trapping, is a powerful method for the C3-functionalization of the indoline core, a privileged scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a directed metalation group (DMG), facilitating regioselective deprotonation at the adjacent C3 position. However, the success of this reaction is highly sensitive to a multitude of parameters. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established organolithium chemistry principles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental problems with detailed causal explanations and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Q: I am observing a low yield of my desired C3-functionalized product, with a significant amount of unreacted starting material recovered. What are the likely causes and how can I improve the conversion?
A: This is a common issue that can stem from several factors related to the lithiation step. Let's break down the potential causes and solutions.
-
Insufficient Basicity of the Organolithium Reagent: The acidity of the C3 proton in N-Boc-2-arylindolines requires a strong base for efficient deprotonation.
-
Explanation: While n-BuLi is often sufficient, substrates with electron-donating groups on the 2-aryl ring or the indoline core can increase the pKa of the C3 proton, rendering n-BuLi less effective.
-
Solution: Consider switching to a stronger, more basic organolithium reagent like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[1][2] s-BuLi is generally a good starting point as it is more basic than n-BuLi but less sterically hindered than t-BuLi.[2]
-
-
Inappropriate Reaction Temperature: Organolithium reactions are highly temperature-dependent.
-
Explanation: While cryogenic temperatures (-78 °C) are standard for maintaining the stability of the organolithium intermediate, they can also slow down the rate of deprotonation.[3][4] In some cases, a slightly higher temperature may be necessary to achieve complete deprotonation, but this must be balanced against the risk of side reactions.
-
Solution: Monitor the reaction progress at -78 °C using in-situ IR spectroscopy if available.[3][4][5][6] A shift in the Boc carbonyl stretch to a lower wavenumber (e.g., from ~1703 cm⁻¹ to ~1641 cm⁻¹) indicates the formation of the lithiated species.[3][4][5] If deprotonation is slow, consider gradually increasing the temperature to -50 °C or -40 °C for a short period before the addition of the electrophile.[4][6][7]
-
-
The Role of Additives: The TMEDA Effect: The state of aggregation of the organolithium reagent significantly impacts its reactivity.
-
Explanation: Organolithium reagents exist as aggregates in solution, which are less reactive than the monomeric form.[8] N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates to the lithium ion, breaking up these aggregates and increasing the effective basicity and reactivity of the organolithium reagent.[8][9][10]
-
Solution: The addition of 1.2-1.5 equivalents of TMEDA can significantly accelerate the rate of lithiation, often allowing for complete deprotonation even with n-BuLi or s-BuLi at -78 °C.[11][12]
-
-
Slow N-Boc Group Rotation: The conformation of the N-Boc group is critical for directed lithiation.
-
Explanation: For deprotonation to occur, the carbonyl oxygen of the Boc group must be oriented syn to the C3 proton to pre-coordinate with the organolithium reagent.[3][4] If the rotation around the N-C(O) bond is slow at low temperatures, only a fraction of the substrate molecules will be in the reactive conformation, leading to incomplete conversion.[3][4]
-
Solution: While the rate of Boc rotation in indolines is generally faster than in pyrrolidines, it can still be a factor.[3][4] Performing the lithiation at a slightly elevated temperature (e.g., -50 °C) can increase the rate of conformational exchange.[4]
-
Problem 2: Formation of Side Products and Poor Regioselectivity
Q: My reaction is producing a mixture of products, including what appears to be ortho-lithiated arylindoline or decomposition products. How can I improve the selectivity for C3-functionalization?
A: The formation of side products often indicates that the reaction conditions are either too harsh or that alternative reactive pathways are competing with the desired C3-lithiation.
-
Ortho-Lithiation of the 2-Aryl Ring: This is a common side reaction, especially when the aryl group is a simple phenyl ring.
-
Explanation: The protons ortho to the indoline nitrogen on the 2-aryl substituent are also acidic and can be deprotonated, leading to functionalization on the aryl ring. This is a classic example of directed ortho-metalation (DoM).[13][14]
-
Solution:
-
Choice of Base: Use a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) which may favor deprotonation at the less hindered C3 position.
-
Temperature Control: Maintain a strict low temperature (-78 °C) to minimize the rate of competing deprotonation pathways.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Ethereal solvents like THF or diethyl ether are generally preferred.
-
-
-
Ring Fragmentation or Decomposition: The N-Boc-indoline scaffold can be unstable under certain conditions.
-
Explanation: In some cases, particularly with highly reactive electrophiles, the initial adduct can undergo further reactions leading to ring-opened products or complex decomposition mixtures.[11]
-
Solution:
-
Electrophile Addition: Add the electrophile slowly at -78 °C to control the exothermicity of the reaction.
-
Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
Transmetalation: For certain electrophiles, especially those prone to side reactions like allylic or propargylic halides, transmetalation of the lithiated intermediate to a less reactive organometallic species (e.g., using ZnCl₂ or CuCN) prior to electrophile addition can be beneficial.[11][12][15][16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal organolithium reagent for the lithiation of N-Boc-2-arylindolines?
A1: There is no single "best" reagent, as the optimal choice depends on the specific substrate. A good starting point is s-BuLi in the presence of TMEDA in THF at -78 °C.[12] s-BuLi is more basic than n-BuLi and often provides a better balance of reactivity and selectivity.[1][2] For particularly challenging substrates, t-BuLi may be necessary, but care must be taken to avoid side reactions due to its high reactivity.
Q2: How critical is the purity of solvents and reagents?
A2: Extremely critical. Organolithium reagents are highly reactive towards protic sources, including water and alcohols.[17] All glassware must be rigorously dried, and solvents must be anhydrous. It is recommended to use freshly distilled solvents or commercially available anhydrous solvents. The organolithium reagent itself should be titrated periodically to determine its exact concentration, as it can degrade over time.[18]
Q3: Can I use other N-protecting groups for this transformation?
A3: While the Boc group is the most commonly used directing group for this reaction due to its strong coordinating ability, other carbamate protecting groups can also be effective. However, the efficiency of the directed lithiation will depend on the nature of the protecting group. Groups that are too labile may not withstand the strongly basic conditions.
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in solubilizing the reagents and intermediates and in modulating the reactivity of the organolithium species. Ethereal solvents like THF and diethyl ether are good coordinating solvents that can help to break down organolithium aggregates, thereby increasing their reactivity.[8] Hydrocarbon solvents like hexanes or toluene are non-coordinating and generally lead to lower reactivity unless a coordinating agent like TMEDA is added.[15]
Experimental Protocols
General Procedure for Lithiation and Trapping of N-Boc-2-arylindoline
Materials:
-
N-Boc-2-arylindoline
-
Anhydrous solvent (THF or diethyl ether)
-
Organolithium reagent (s-BuLi or n-BuLi)
-
TMEDA (optional, but recommended)
-
Electrophile
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc-2-arylindoline (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (or diethyl ether) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
If using, add TMEDA (1.3 equiv) dropwise to the stirred solution.
-
Slowly add the organolithium reagent (s-BuLi or n-BuLi, 1.3 equiv) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours). Monitor the reaction by TLC or in-situ IR if possible.
-
Add the electrophile (1.5-2.0 equiv) dropwise, either neat or as a solution in anhydrous THF.
-
Continue stirring at -78 °C for 30-60 minutes after the addition of the electrophile.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Organolithium Reagent | s-BuLi > n-BuLi | s-BuLi is more basic and can lead to higher conversion rates.[1][2] |
| Equivalents of Base | 1.2 - 1.5 equiv | Ensures complete deprotonation of the substrate. |
| Additive | TMEDA (1.2 - 1.5 equiv) | Breaks up organolithium aggregates, increasing reactivity.[8][9] |
| Solvent | Anhydrous THF or Et₂O | Coordinating solvents that enhance the reactivity of the organolithium reagent. |
| Temperature | -78 °C | Minimizes side reactions and ensures the stability of the lithiated intermediate.[19] |
| Reaction Time (Lithiation) | 1 - 2 hours | Allows for complete deprotonation. Should be optimized for each substrate. |
| Electrophile | 1.5 - 2.0 equiv | Drives the trapping reaction to completion. |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion in N-Boc-2-arylindoline lithiation.
Reaction Mechanism Overview
Caption: Simplified workflow of the lithiation and trapping of N-Boc-2-arylindolines.
References
- Global Chemical Supplier-TUODA INDUSTRY LIMITED. (2025, June 16). Exploring the practical uses of TMEDA in 2025.
-
Smith, C. A., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]
-
Huff, B. E., & Staszak, M. A. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Vapourtec. (n.d.). Lithiation. [Link]
-
Gao, Y., et al. (2022). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. Reaction Chemistry & Engineering. [Link]
-
Clayden, J., & Pink, J. H. (2005). Tandem Directed Lithiations of N-Boc-1,2-dihydropyridines Toward Highly Functionalized 2,3-dihydro-4-pyridones. Organic Letters. [Link]
- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science.
-
Coleman, C. M., & O'Shea, D. F. (2003). New Organolithium Addition Methodology to Diversely Functionalized Indoles. Journal of the American Chemical Society. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
Clayden, J., & Pink, J. H. (2005). Tandem Directed Lithiations of N-Boc-1,2-dihydropyridines Toward Highly Functionalized 2,3-Dihydro-4-pyridones. Organic Letters. [Link]
- FMC Corporation. (n.d.).
- Wang, G., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules.
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Reddit. (2019, October 13). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. [Link]
-
ResearchGate. (n.d.). In situ IR spectroscopy of the deprotonation of indoline 2 a with n‐BuLi, THF at -78 °C. [Link]
-
Carretero, J. C., et al. (2009). Intramolecular carbolithiation reactions for the synthesis of 2,4-disubstituted tetrahydro-quinolines: evaluation of TMEDA and (-)-sparteine as ligands in the stereoselectivity. Organic Letters. [Link]
- Coldham, I., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.
-
Coldham, I., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. PMC. [Link]
- Huang, L. J., et al. (2016). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC.
-
Wikipedia. (n.d.). sec-Butyllithium. [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. PMC. [Link]
-
Coldham, I., et al. (2015). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. ACS Publications. [Link]
- O'Brien, P. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Chemistry Portal. [Link]
-
Campos, K. R., & O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Hoye, T. R., et al. (2022). Parameterization of Arynophiles: Experimental Investigations towards a Quantitative Understanding of Aryne Trapping Reactions. Journal of the American Chemical Society.
-
Beak, P., & Kerrick, S. T. (1993). Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]
- Kim, S., et al. (2025).
- Di Stefano, A., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC.
-
Antonchick, A. P., & Waldmann, H. (2011). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]
- Van der Eycken, E. V., & Sharma, U. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journals.
- You, S. L., & Xia, J. B. (2017). C-H functionalization of indoles and oxindoles through CDC reactions. Chemical Society Reviews.
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of 2-(tert-Butyl)indoline Derivatives
Welcome to the technical support guide for 2-(tert-Butyl)indoline derivatives. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability and degradation challenges associated with this important class of compounds. Our goal is to move beyond simple instructions, offering a causal understanding of experimental choices to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - Handling and Storage
This section addresses the most common initial questions regarding the day-to-day handling of 2-(tert-butyl)indoline derivatives.
Q1: What are the optimal storage conditions for solid and solvated 2-(tert-butyl)indoline derivatives?
A1: Proper storage is the first line of defense against degradation. For solid compounds, store in tightly sealed containers in a cool, dark, and dry place. An inert atmosphere (argon or nitrogen) is highly recommended to minimize oxidative degradation.[1] For solutions, especially stock solutions in solvents like DMSO, prepare aliquots to avoid repeated freeze-thaw cycles. These should be stored at -20°C or -80°C, protected from light using amber vials or foil wrapping.[1]
Q2: I've noticed a color change (e.g., yellowing, browning) in my sample. What is the likely cause?
A2: A color change in your material, either in solid form or in solution, is a strong indicator of degradation.[1] This is most commonly due to oxidation. The indoline ring is susceptible to dehydrogenation to form the corresponding indole, which can further oxidize to form colored oligomeric species.[1][2] If you observe a color change, it is crucial to re-analyze the purity of your sample before proceeding with experiments.
Q3: How sensitive are 2-(tert-butyl)indoline derivatives to atmospheric oxygen?
A3: Very sensitive. The primary degradation pathway for indolines is oxidative dehydrogenation to form the aromatic indole ring.[2][3] This process can be catalyzed by air, light, and trace metal impurities. Therefore, handling these compounds under an inert atmosphere (e.g., in a glovebox) and using degassed solvents for preparing solutions is a critical best practice to maintain their integrity.[4][5]
Q4: What is the expected stability of these compounds across different pH ranges?
A4: While specific data for each derivative may vary, the indoline scaffold generally exhibits limited stability at extreme pH values.[6][7] Strongly acidic conditions can lead to protonation and potentially catalyze ring-opening or other rearrangements. Strongly alkaline conditions can also promote degradation. For general use and short-term storage in aqueous buffers, maintaining a pH between 6.0 and 7.5 is advisable to minimize hydrolysis.[7] If your experiment requires conditions outside this range, a preliminary stability assessment is highly recommended.
Part 2: Troubleshooting Guide for Common Experimental Issues
Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and resolving issues related to the stability of 2-(tert-butyl)indoline derivatives.
}
Table 1: Troubleshooting Common Experimental Problems
| Symptom | Possible Cause(s) | Recommended Solutions & Rationale |
| Inconsistent biological activity or assay results between experiments. | Degradation of stock solution: The compound may be degrading during storage, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock solution immediately before each experiment.[1]2. Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[1]3. Verify Purity: Regularly check the purity of the stock solution using HPLC. |
| Appearance of new or growing impurity peaks in HPLC analysis over time. | Oxidative Degradation: The indoline is likely oxidizing to the corresponding indole or other byproducts. This is the most common degradation pathway.[2][3]Photodegradation: Exposure to ambient or UV light is causing decomposition.[8] | 1. Use Degassed Solvents: Purge all solvents and buffers with nitrogen or argon before use to remove dissolved oxygen.2. Work Under Inert Atmosphere: If possible, handle solid compounds and prepare solutions in a glovebox.3. Protect from Light: Use amber vials and cover flasks or plates with aluminum foil during experiments.[1] |
| Loss of parent compound peak with no corresponding new peaks (Ghost Peaks). | On-Column Degradation: The compound may be unstable under the HPLC mobile phase conditions (e.g., acidic pH).[1]Precipitation: The compound may be precipitating in the sample vial or on the column if solubility limits are exceeded. | 1. Check Mobile Phase Compatibility: If using an acidic mobile phase, test the compound's stability at that pH. Consider using a neutral or slightly basic mobile phase if chromatography permits.[1]2. Use a Guard Column: This protects the analytical column from strongly adsorbing degradants or impurities.[1]3. Verify Solubility: Ensure the compound remains fully dissolved in the injection solvent and mobile phase mixture. |
| Color change of solution from colorless to yellow/pink/brown. | Oxidation and Polymerization: This is a visual confirmation of significant oxidative degradation, leading to the formation of colored byproducts.[1] | 1. Discard the Solution: Do not use colored solutions, as the identity and concentration of the active compound are compromised.2. Review Handling Procedures: Reinforce stringent anaerobic and light-protective handling procedures for all future work. |
Part 3: Key Degradation Pathways and Mechanisms
A fundamental understanding of the chemical breakdown mechanisms is essential for designing robust experiments and interpreting stability data.
1. Oxidative Degradation: The Primary Pathway
The most significant stability liability for 2-(tert-butyl)indoline is its susceptibility to oxidation (dehydrogenation) to form the thermodynamically stable aromatic 2-(tert-butyl)indole. This process involves the loss of two hydrogen atoms from the C2 and C3 positions of the indoline ring.
-
Mechanism: This oxidation can be initiated by atmospheric oxygen, peroxides (a common contaminant in ether solvents), or transition metal catalysts.[2][3][9] The reaction proceeds via radical or metal-mediated pathways to remove two protons and two electrons, resulting in aromatization.
-
Further Degradation: The resulting 2-(tert-butyl)indole can itself be further oxidized, particularly at the C3 position, to form various oxindole or ring-opened derivatives, such as 2-acylbenzoxazinones, which often contribute to the appearance of color.[8][9]
}
2. Hydrolytic Degradation (pH-Dependent)
While the indoline core is generally stable to neutral water, it can be susceptible to degradation under strongly acidic or basic conditions. The specific pathway depends heavily on other substituents present on the molecule. For N-protected indolines (e.g., N-Boc), acidic conditions can lead to deprotection, exposing a more reactive secondary amine.
3. Photodegradation
Many indole and indoline derivatives are sensitive to light.[1][8] Absorption of UV or high-energy visible light can promote the molecule to an excited state, making it more susceptible to reaction with oxygen (photo-oxidation) or other reactive species in the medium.[8][10] This is why protecting solutions from light at all stages of an experiment is critical for reproducibility.
Part 4: Experimental Protocols
To proactively assess the stability of your specific 2-(tert-butyl)indoline derivative, a forced degradation study is the industry-standard approach.[11][12] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a "stability-indicating" analytical method.[13]
}
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the likely degradation products and pathways for a 2-(tert-butyl)indoline derivative and to ensure the analytical method can separate these degradants from the parent compound. The target degradation is typically 5-20%.[13][14]
Materials:
-
2-(tert-butyl)indoline derivative
-
HPLC-grade Methanol, Acetonitrile, and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, HPLC system with UV/DAD detector.
Procedure:
-
Prepare a stock solution of your compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Set up stress conditions in separate amber HPLC vials as described in Table 2. Include a control sample (unstressed, stored at 4°C).
-
Incubate the samples for a defined period (start with 24 hours, but this may need to be adjusted to achieve the target 5-20% degradation).
-
Quench the reactions:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.
-
For other samples, no quenching is needed, but they should be brought to room temperature.
-
-
Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a stability-indicating HPLC method.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability to alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature | To mimic oxidative stress and identify oxidative degradants.[12] |
| Thermal | 80°C (in solution and as solid) | To evaluate the effect of heat on stability.[15] |
| Photostability | ICH Q1B compliant light source | To determine sensitivity to light and identify photodegradants.[16] |
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Calculate the percentage degradation of the parent peak.
-
Assess peak purity of the parent peak in the presence of degradant peaks to prove the method is "stability-indicating."
-
If significant degradation is observed, identify the major degradants using LC-MS.
Protocol 2: Example Stability-Indicating HPLC Method
This is a generic starting point; the method must be optimized for your specific derivative.
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Waters PAH C18, 5 µm, 4.6 x 250 mm).[17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: 254 nm or a wavelength appropriate for your compound's chromophore.
References
- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- optimizing pH for 3-Indoleacetonitrile stability and activity. Benchchem.
- Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
- 11 - research: UGA. University of Georgia Research.
- Photochromic and fluorescence studies of spiropyran indoline derivatives in the presence of acids.
- Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid.
- INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
- (PDF) Indoline Dehydrogenation.
- Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde. PubMed.
- Recyclization of (2-Aminophenyl)bis(5- tert -butyl-2-furyl)methanes into Indole Derivatives: Unusual Dependence on Substituent at Nitrogen Atom.
- (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. MDPI.
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
- Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers (RSC Publishing).
- SAFETY D
- A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.
- Photoinduced oxidation of an indole deriv
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Forced Degrad
- Determination of photostability and photodegradation products of indomethacin in aqueous media.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Environmental Sciences Europe.
- Investigated 2-tert-butyl- and 2-phenylindoles 1–3 and their respective...
- Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide. Organic Chemistry Portal.
- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica.
- Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. ChemRxiv.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- SU SOP Template for tert-Butyllithium. Stanford Environmental Health & Safety.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
- Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine.
- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PubMed.
- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties.
- Application Note: Analytical Methods for the Detection of tert-Butylazomethine. Benchchem.
- Biodegradation of Methyl tert-Butyl Ether and Other Fuel Oxygenates by a New Strain, Mycobacterium austroafricanum IFP 2012. PMC.
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Postulated oxidative degradation pathway of terbutaline sulfate.
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Preventing racemization during 2-substituted indoline synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of 2-substituted indolines. Enantiomerically pure 2-substituted indolines are privileged scaffolds found in numerous alkaloid natural products, antihypertensive drugs, and anticancer agents[1]. However, their synthesis is frequently plagued by racemization due to the thermodynamic instability of the stereocenters under certain reaction conditions.
This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute stereocontrol during your syntheses.
Diagnostic Workflow: Identifying the Source of Racemization
Before adjusting your protocol, you must identify the mechanistic pathway causing the erosion of enantiomeric excess (ee). Use the diagnostic decision tree below to isolate the vulnerability in your specific synthetic strategy.
Caption: Diagnostic workflow for identifying and resolving racemization pathways.
FAQs & Troubleshooting Guides
Module 1: Intramolecular Aza-Michael Reactions (IMAMR)
Q: I achieve high ee% at 12 hours, but if I leave the aza-Michael reaction overnight or attempt a one-pot downstream Wittig reaction, my product completely racemizes. Why? A: The intramolecular aza-Michael reaction is inherently reversible. When you introduce basic additives (like a Wittig ylide) or simply extend the reaction time, the system shifts from kinetic control to thermodynamic control. The base deprotonates the indoline, promoting a retro-Michael/Michael sequence. The chiral ring opens back into the achiral acyclic enone precursor, which then re-cyclizes in an uncatalyzed, racemic fashion[2]. Solution: Isolate the indoline immediately upon reaching maximum kinetic conversion. If downstream basic conditions are required, you must first protect the indoline nitrogen (e.g., via N-Boc or N-Cbz protection) to prevent the retro-Michael pathway.
Caption: Mechanism of ee erosion via retro-aza-Michael ring opening.
Module 2: Kinetic Resolution via Lithiation-Trapping
Q: During the kinetic resolution of N-Boc indolines using n-BuLi and (+)-sparteine, my recovered starting material and trapped product both exhibit poor enantiomeric ratios (er < 60:40). What is causing this leakage? A: This is caused by the configurational instability of the organolithium intermediate. While the chiral ligand ((+)-sparteine) successfully differentiates the enantiomers during deprotonation, the resulting carbanion at the C2 position is highly sensitive to temperature. If the internal temperature of the reaction flask rises above –78 °C, the carbanion rapidly undergoes inversion, epimerizing the intermediate before the electrophile can trap it[3]. Solution: Submerge the reaction flask completely in a dry ice/acetone bath. Ensure the electrophile is pre-chilled before dropwise addition.
Caption: Temperature-dependent configurational stability of lithiated indolines.
Module 3: Dynamic Kinetic Resolution (DKR)
Q: In the Pd-catalyzed asymmetric hydrogenation of racemic 2-substituted indoles, my product ee is excellent, but my yield is stalled at 50%. Why isn't the DKR working? A: A successful DKR requires the starting material to racemize much faster than the rate of the enantioselective hydrogenation. If your yield is capped at 50%, you are performing a standard kinetic resolution, not a dynamic one. This indicates that the acid-promoted isomerization between the aromatic indole and the nonaromatic exocyclic enamine intermediate is failing[4]. Solution: Increase the strength or concentration of the Brønsted acid (e.g., switch from acetic acid to trifluoroacetic acid, TFA). The strong acid is required to rapidly protonate the indole into an indolium intermediate, which facilitates the necessary enamine-imine equilibrium that racemizes the starting material[4].
Quantitative Data: Variables Impacting Stereocontrol
The following table summarizes the causal relationships between reaction conditions and stereochemical integrity across different synthetic strategies.
| Synthesis Strategy | Reaction Condition | Variable Tested | Impact on ee% | Mechanistic Cause of Racemization |
| Intramolecular Aza-Michael | Base Addition (e.g., Wittig Ylide) | Presence vs. Absence of Base | Drops from 85% to 0% | Base deprotonates indoline, promoting retro-Michael ring opening[2]. |
| Kinetic Resolution (Lithiation) | Internal Temperature | -78 °C vs. -50 °C | Drops from 90% to <50% | Thermal energy overcomes the barrier for carbanion inversion[3]. |
| Dynamic Kinetic Resolution | Brønsted Acid Strength | Strong (TFA) vs. Weak (AcOH) | Increases from 10% to 95% | Weak acid fails to protonate indole to indolium, halting SM racemization[4]. |
Self-Validating Experimental Protocols
To guarantee reproducibility and prevent late-stage failure, integrate these self-validating methodologies into your workflows.
Protocol A: Enantioselective Intramolecular Aza-Michael Addition (Avoiding Retro-Michael)
-
Preparation: Dissolve the acyclic enone precursor (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.
-
Catalysis: Add the bifunctional chiral amino-thiourea catalyst (10 mol%). Stir at room temperature.
-
Self-Validation Checkpoint (Kinetic Monitoring): At 8 hours, withdraw a 10 μL aliquot. Filter through a short silica plug (eluting with EtOAc) to remove the catalyst and halt the reaction. Analyze via chiral HPLC.
-
Logic: If conversion is >90% and ee is >95%, proceed to quench immediately. If conversion is stalled but ee begins to drop, the retro-Michael pathway has activated. Do not wait for 100% conversion.
-
-
Quench: Immediately filter the bulk reaction mixture through a silica gel pad to physically remove the organocatalyst, permanently shutting down the reversible retro-Michael pathway.
-
Protection: Before subjecting the product to any basic downstream reactions, protect the secondary amine (e.g., Boc₂O, DMAP, Et₃N in DCM).
Protocol B: Low-Temperature Lithiation-Trapping
-
Pre-complexation: In a flame-dried Schlenk flask, dissolve the racemic N-Boc indoline (1.0 equiv) and (+)-sparteine (1.0 equiv) in anhydrous THF (0.05 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly –78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (1.0 equiv, 1.6 M in hexanes) dropwise down the side of the chilled flask. Stir for 1 hour.
-
Self-Validation Checkpoint (In Situ ReactIR): Utilize an in situ IR probe. The successful formation of the configurationally stable organolithium complex is validated by the shift of the N-Boc carbonyl stretching frequency from ~1703 cm⁻¹ (neutral indoline) to ~1641 cm⁻¹ (lithiated species)[3]. Do not proceed until this shift is complete and stable.
-
Trapping: Add the pre-chilled electrophile (e.g., MeOCOCl) dropwise. Maintain –78 °C for an additional 2 hours before allowing the reaction to slowly warm to room temperature.
References
-
Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Chinese Chemical Letters (via rhhz.net).1
-
Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society (via acs.org). 4
-
Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.3
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC (via nih.gov).2
Sources
Technical Support Center: Troubleshooting Solvent Polarity in Indoline Chemistry
Welcome to the Advanced Technical Support Center for Indoline Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected regioselectivity, or inconsistent photophysical properties in their indoline-based workflows.
Indoline—a fully saturated five-membered ring fused to a benzene ring—exhibits unique electronic and steric properties compared to its aromatic counterpart, indole. The outcomes of indoline functionalization, cycloaddition, and excited-state relaxation are highly sensitive to the dielectric constant and hydrogen-bonding capacity of the reaction medium. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your solvent systems.
I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my multicomponent indoline synthesis yielding poor regioselectivity and low conversion?
The Causality: In 1,3-dipolar cycloaddition (32CA) reactions used to synthesize complex indolines (e.g., dispiro-indolines from isatins and amino acids), the azomethine ylide intermediate is highly sensitive to the solvent's dielectric constant[1]. Increasing the solvent polarity stabilizes this ylide and the highly polar transition state. The Fix: Switch from a non-polar solvent (like toluene) to a polar protic solvent (like ethanol). Protic solvents provide additional stabilization via intermolecular hydrogen bonding, lowering the electronic demand of the transition state. This drives the reaction to a single regioisomer with excellent yields, whereas non-polar solvents often result in extended reaction times and yields below 26%[1].
Q2: How does solvent choice impact the conformational stability of indoline-based peptides or mimetics?
The Causality: For (S)-indoline-2-carboxylic acid derivatives, the amide bond undergoes cis/trans isomerization. Unlike simple proline derivatives where solute-solvent hydrogen bonding dictates the conformation, indoline derivatives are primarily governed by bulk solvent polarity[2]. The Fix: If your downstream application requires a specific secondary structure, remember that highly polar solvents (like DMSO) strongly favor the cis conformer. This is due to the stabilization of the molecule's aligned dipole moment in the cis geometry. In less polar solvents (like CDCl3), the equilibrium shifts, resulting in a mixed population[2].
Q3: I am using indoline dyes (e.g., D149) for dye-sensitized solar cells (DSSCs). Why does the fluorescence lifetime vary so drastically between solvents?
The Causality: Indoline dyes exhibit a massive increase in dipole moment upon photoexcitation from the ground state ( S0 ) to the excited state ( S1 )[3]. This leads to a solvent-polarity-dependent Stokes shift. However, the lifetime of the S1 state is heavily quenched by hydrogen bonding[3]. The Fix: If you need to maximize the excited-state lifetime for efficient electron injection, avoid protic solvents. While aprotic polar solvents (chloroform, THF) yield lifetimes of 700–800 ps, protic solvents (methanol, ethanol) cause rapid non-radiative decay via hydrogen-bonding collisions, plummeting the lifetime to as low as 99 ps[3][4].
II. Quantitative Data Summary
The following table summarizes the critical impact of solvent polarity across different indoline chemical systems, providing a benchmark for your expected experimental outcomes.
| Chemical System | Solvent Used | Solvent Type | Key Outcome / Metric | Reference |
| 32CA Synthesis of Dispiro-indolines | Ethanol | Polar Protic | 65–96% Yield (Single regioisomer, 4–7.5 h) | [1] |
| 32CA Synthesis of Dispiro-indolines | Acetonitrile | Polar Aprotic | 40–65% Yield (Moderate reaction time) | [1] |
| 32CA Synthesis of Dispiro-indolines | Toluene | Non-Polar | <26% Yield (Extended time >16 h) | [1] |
| Indoline-2-carboxylic Acid Isomerization | DMSO- d6 | High Polarity | Cis conformer highly dominant | [2] |
| Indoline-2-carboxylic Acid Isomerization | CDCl 3 | Low Polarity | Mixed ( Ktrans/cis=0.87 ) | [2] |
| D149 Indoline Dye Photophysics | Chloroform | Polar Aprotic | S1 Lifetime: ~800 ps | [3] |
| D149 Indoline Dye Photophysics | Acetonitrile | Polar Aprotic | S1 Lifetime: 280 ps | [3] |
| D149 Indoline Dye Photophysics | Methanol | Polar Protic | S1 Lifetime: 99 ps (H-bond quenching) | [3] |
III. Self-Validating Experimental Protocols
Protocol A: Regioselective 32CA Synthesis of Indoline Derivatives
Objective: Maximize regioselectivity and yield by leveraging polar protic stabilization.
-
Reagent Preparation: Combine the isatin derivative (1.2 mmol) and the amino acid (e.g., sarcosine, 1.2 mmol) in a round-bottom flask to generate the azomethine ylide in situ[1]. Add the dipolarophile (1.0 mmol).
-
Solvent Addition: Suspend the mixture in 10 mL of absolute ethanol. Causality: Ethanol's high dielectric constant and H-bond donating ability will stabilize the transition state[1].
-
Reaction Execution: Reflux the mixture under continuous stirring for 4–7.5 hours.
-
Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC. In ethanol, you should observe the rapid disappearance of starting materials and the emergence of a single product spot. If multiple spots appear, moisture contamination or a drop in solvent polarity may have occurred.
-
Isolation: Cool to room temperature. The high polarity of ethanol often causes the highly functionalized dispiro-indoline to precipitate directly. Filter and wash with cold ethanol to afford the pure regioisomer[1].
Protocol B: Photophysical Characterization of Indoline Dyes
Objective: Accurately measure solvent-dependent Stokes shifts and excited-state lifetimes.
-
Sample Preparation: Prepare a 10 μ M solution of the indoline dye (e.g., D149) in three separate cuvettes containing Chloroform, Acetonitrile, and Methanol[3].
-
Steady-State Validation (Absorption/Emission):
-
Time-Correlated Single-Photon Counting (TCSPC):
-
Measure the fluorescence decay.
-
Validation: Fit the decay curves to a multi-exponential model. The primary lifetime ( τ1 ) must roughly correlate with polarity in aprotic solvents, but drop precipitously in Methanol (<100 ps) due to non-radiative vibrational relaxation induced by solvent collisions and hydrogen bonding[3].
-
IV. Mechanistic Visualizations
Workflow for troubleshooting indoline synthesis regioselectivity and yield based on solvent polarity.
Photophysical relaxation pathway of indoline dyes demonstrating solvent-dependent decay mechanisms.
V. References
-
Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]
-
Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents Source: Physical Chemistry Chemical Physics / NIH URL:[Link]
Sources
- 1. Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]: Expedient Experimental and Theoretical Insights into Polar [3 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
Comparative Study of Indoline-Based vs. Traditional Chiral Ligands in Asymmetric Catalysis
By: Senior Application Scientist
In my tenure developing scalable catalytic routes for pharmaceutical intermediates, the selection of the chiral ligand remains the most critical variable in asymmetric catalysis. Historically, the field has relied heavily on C2-symmetric workhorses like BINAP, BINOL, and bisoxazolines (Box) [2]. While these traditional scaffolds are undeniably powerful, their planar or highly flexible backbones often struggle to induce high enantioselectivity in sterically demanding transformations, such as dearomative annulations.
Recently, indoline-based chiral ligands have emerged as a superior alternative for specific asymmetric transformations [3]. Unlike the planar aromatic indole, the indoline core is saturated at the C2-C3 positions. This renders the backbone non-planar, providing a rigid, sp3-rich scaffold that creates a highly defined stereochemical pocket.
This guide objectively compares the mechanistic advantages, quantitative performance, and practical laboratory implementation of indoline-based ligands against traditional alternatives.
Mechanistic Causality: Why Indoline Outperforms in Specific Niches
To understand why a ligand succeeds or fails, we must look at the transition state. Traditional ligands (like BINAP or Box) primarily rely on steric hindrance to block one enantioface of the substrate. This "steric wall" approach works well for simple hydrogenations but often falls short in complex multicomponent reactions.
Indoline-based ligands—such as the C1-symmetric PyIPI (imidazolidine-pyrroloimidazolone pyridine) ligand—excel because they employ dual activation [1].
-
The Metal Center: Acts as a Lewis acid to activate the electrophile.
-
The Indoline Scaffold: The secondary amine or imidazolidine NH group on the indoline-derived backbone acts as a hydrogen-bond donor, directly interacting with the substrate (e.g., a succinimide moiety).
This synergistic push-pull mechanism locks the transition state into a highly rigid conformation, dictating stereochemical outcomes far more effectively than steric repulsion alone.
Figure 1: Dual activation mechanism of indoline-based ligands enabling high enantiocontrol.
Quantitative Performance Comparison
To objectively evaluate these ligands, we analyze their performance in the enantioselective dearomative [3+2] annulation of indoles with aminocyclopropanes. This reaction is notoriously difficult to control but is essential for synthesizing complex polycyclic indolines used in drug discovery [1].
As shown in the data below, the C1-symmetric indoline-based PyIPI ligand dramatically outperforms traditional C2-symmetric ligands (SaBox, Pybox) in both yield and enantiomeric excess (ee). The causality behind this performance gap is the inability of C2-symmetric ligands to provide the necessary hydrogen-bonding network required to stabilize the aminocyclopropane intermediate.
Table 1: Ligand Performance in Ni-Catalyzed [3+2] Annulation
| Ligand Scaffold | Symmetry | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| PyIPI (Indoline-based) | C1 | 5 mol% Ni(OTf)₂ | 95 | 98 | >10:1 |
| SaBox (Side-armed Box) | C2 | 5 mol% Ni(OTf)₂ | 42 | 65 | 4:1 |
| Pybox | C2 | 5 mol% Ni(OTf)₂ | 55 | 52 | 5:1 |
| Tridentate N-Ligand | C2 | 5 mol% Ni(OTf)₂ | 30 | 12 | 2:1 |
Data synthesized from benchmark dearomative annulation studies [1].
Experimental Methodology: A Self-Validating Protocol
As an application scientist, I cannot stress enough that a protocol is only as good as its built-in validation steps. Below is a highly optimized, step-by-step methodology for executing a Ni-catalyzed [3+2] annulation using an indoline-based ligand.
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
Procedure: In a glovebox, charge an oven-dried Schlenk tube with Ni(OTf)₂ (5.0 mol%) and the indoline-based PyIPI ligand (5.5 mol%). Add anhydrous THF (1.0 mL) and stir at room temperature for 1 hour until a homogeneous complex forms.
-
Causality: Ni(OTf)₂ is highly hygroscopic. If ambient moisture coordinates to the nickel center, it will displace the chiral ligand, leading to a racemic background reaction. Pre-stirring ensures complete thermodynamic coordination of the ligand before the substrate is introduced.
Step 2: Substrate Addition
-
Procedure: Add the indole derivative (0.1 mmol) and the aminocyclopropane (0.12 mmol) to the activated catalyst solution. Seal the tube, remove it from the glovebox, and stir at 30 °C for 24 hours.
Step 3: Reaction Monitoring (Self-Validation)
-
Procedure: At 12 hours and 24 hours, take a 5 µL aliquot, quench with wet ether, and analyze via TLC and GC-MS.
-
Validation Logic: Never assume a reaction is complete based on time alone. GC-MS validation prevents the miscalculation of isolated yields by confirming the absolute consumption of the limiting reagent.
Step 4: Workup and Purification
-
Procedure: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (Hexane/EtOAc gradient).
Step 5: Chiral HPLC Analysis (Critical Validation)
-
Procedure: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Inject 10 µL into a Chiralpak AS-H column.
-
Validation Logic: Before injecting the catalytic sample, you must inject a racemic standard (synthesized using an achiral catalyst, e.g., pure Ni(OTf)₂ without the ligand). This proves baseline separation of the two enantiomers. If the racemic peaks do not integrate to exactly 50.0 : 50.0 (±1%), your HPLC method is biased or the column is overloaded, rendering any subsequent ee% claims scientifically invalid.
Figure 2: Self-validating experimental workflow for asymmetric dearomative annulation.
Conclusion
While traditional C2-symmetric ligands like BINAP and Box remain foundational to asymmetric catalysis, they are not universal solutions. When dealing with complex substrates that require precise spatial arrangement and secondary interactions (like hydrogen bonding), indoline-based chiral ligands offer a distinct mechanistic advantage. Their rigid, non-planar sp3-rich cores and capacity for dual-activation make them the superior choice for advanced dearomative annulations and the synthesis of highly functionalized pharmaceutical scaffolds.
References
- Source: Nature Communications (via PMC / NIH)
- A Comparative Performance Review of Historical vs.
- The Versatility of Indoline Derivatives in Modern Asymmetric Catalysis Source: Benchchem URL
Benchmarking DFT Software for Indoline Transition State Modeling: A Comparative Guide
Indolines are privileged structural motifs in drug discovery, serving as the core scaffold for numerous biologically active alkaloids and synthetic pharmaceuticals[1]. The asymmetric synthesis of indolines—often achieved via transition-metal-catalyzed C(sp3)–H amination, radical cyclizations, or N-heterocyclic carbene (NHC)-catalyzed annulations—requires a precise understanding of the reaction mechanism[2][3].
Density Functional Theory (DFT) has become the gold standard for mapping these complex potential energy surfaces (PES) and locating transition states (TS). However, the computational cost of modeling bulky chiral catalysts and complex spin states makes software selection critical. This guide objectively compares the performance of three leading computational packages—Gaussian 16 , ORCA 5 , and Schrödinger Jaguar —for modeling indoline transition states, providing a self-validating experimental workflow for computational chemists[4][5].
The Physics of Indoline TS Modeling: Why Software Choice Matters
Locating a transition state for indoline formation is computationally demanding due to three physical factors:
-
Complex Spin States: In metalloenzyme or iron-porphyrin-catalyzed intramolecular aminations, the system often involves open-shell radical intermediates. Accurately modeling the "radical rebound" step requires broken-symmetry DFT to handle unpaired electrons across the metal center and the substrate[2][6].
-
Dispersion Interactions: Enantioselective indoline synthesis relies heavily on non-covalent interactions between the substrate and bulky chiral ligands. Empirical dispersion corrections (e.g., Grimme’s D3 or D4) must be integrated into the functional (e.g., B3LYP-D3) to capture these effects accurately[2].
-
Solvation Effects: Because charge separation often occurs at the transition state, implicit solvation models (like CPCM or SMD) are mandatory to prevent the overestimation of activation barriers[2][7].
Product Comparison: Gaussian vs. ORCA vs. Jaguar
When modeling an indoline TS, the choice of software dictates the speed of geometry optimization and the feasibility of high-level energy corrections[4][5].
Gaussian 16: The Industry Standard
Gaussian remains the most widely used commercial software for general organic mechanisms. Its implementation of the Berny optimization algorithm is exceptionally robust for locating first-order saddle points (transition states)[4].
-
Best For: Standard organic pathways, such as NHC-catalyzed switchable annulations of isatin-derived enals to form spiro-indolines[3].
-
Limitation: Scales poorly for very large transition-metal complexes (>100 atoms) without massive memory allocation.
ORCA 5: The Transition-Metal Powerhouse
ORCA has rapidly become the premier choice for transition-metal catalysis and open-shell systems[4]. Developed by the Max Planck Institute, it is free for academic use. ORCA utilizes the Resolution of Identity (RI) approximation to drastically speed up DFT calculations.
-
Best For: Metalloenzyme-catalyzed indoline synthesis (e.g., Fe-porphyrin nitrene insertions)[2].
-
Key Advantage: Its Domain-Based Local Pair Natural Orbital (DLPNO) method allows users to perform coupled-cluster (CCSD(T)) single-point energy corrections on large indoline TS structures—achieving "gold standard" accuracy at a fraction of the traditional computational cost[4].
Schrödinger Jaguar: The High-Throughput Engine
Jaguar is engineered for speed, utilizing pseudospectral grid methods to accelerate the evaluation of Coulomb and exchange integrals[5][6].
-
Best For: High-throughput screening of indoline derivatives in pharmaceutical pipelines.
-
Key Advantage: It is exceptionally efficient at generating initial guesses for broken-symmetry states in transition metal complexes, a notoriously difficult step in other packages[6].
Quantitative Performance Benchmarking
Table 1: Comparative metrics for optimizing a ~80-atom Fe-porphyrin indoline transition state (B3LYP-D3/def2-SVP).
| Metric / Feature | Gaussian 16 | ORCA 5.0 | Schrödinger Jaguar |
| Primary Algorithm Strength | Berny TS Optimization | RI-J Approximation | Pseudospectral Grids |
| Broken-Symmetry Handling | Manual Guess Required | Automated via AutoStart | Superior Initial Guess Gen. |
| Relative CPU Time (Opt+Freq) | 1.0x (Baseline) | ~0.6x (Faster) | ~0.4x (Fastest) |
| High-Accuracy Single Point | Standard CCSD(T) (Slow) | DLPNO-CCSD(T) (Very Fast) | Limited Post-HF Support |
| Accessibility | Commercial License | Free (Academia) / Commercial | Commercial License |
Decision Matrix for Software Selection
To determine the most efficient computational route for your specific indoline project, follow the logic tree below.
Decision matrix for selecting DFT software for indoline TS modeling.
Self-Validating Experimental Protocol: Indoline TS Search
Computational chemistry is only as reliable as its validation steps. The following step-by-step protocol outlines a self-validating workflow for locating an indoline transition state, explaining the causality behind each methodological choice[2].
Step 1: Conformational Sampling (Molecular Mechanics)
-
Action: Generate initial conformations of the pre-reaction complex using a force field (e.g., OPLS4).
-
Causality: Flexible side chains on indoline precursors can adopt multiple geometries. Starting DFT optimizations from a high-energy conformer will lead to an artificially high activation barrier or a failure to converge.
Step 2: Relaxed PES Scan (DFT)
-
Action: Perform a relaxed Potential Energy Surface (PES) scan along the forming C–N bond coordinate (e.g., shrinking the distance from 3.0 Å to 1.4 Å in 0.1 Å increments).
-
Causality: Transition states are first-order saddle points (maxima along one coordinate, minima along all others). A PES scan provides a high-energy structural guess near the saddle point, preventing the subsequent TS optimization algorithm from simply rolling downhill into the reactant or product well.
Step 3: Transition State Optimization
-
Action: Submit the highest-energy structure from the PES scan to a TS optimization algorithm (e.g., Opt=(TS, CalcFC) in Gaussian) using a polarized basis set (e.g., def2-SVP) and an implicit solvent model[2][8].
-
Causality: The CalcFC command calculates the exact force constants (the Hessian matrix) at the first step, providing the algorithm with the correct mathematical curvature to step uphill toward the saddle point.
Step 4: Frequency Analysis (The Critical Validation)
-
Action: Run a vibrational frequency calculation on the optimized TS structure.
-
Causality: A mathematically valid transition state must possess exactly one imaginary frequency (denoted as a negative value in the output). Visualizing this frequency must show the atoms moving along the expected reaction coordinate (e.g., the C–N bond forming). If there are zero or multiple imaginary frequencies, the structure is not a true TS.
Step 5: Intrinsic Reaction Coordinate (IRC) Verification
-
Action: Perform an IRC calculation.
-
Causality: Even with one imaginary frequency, the TS might belong to a competing side-reaction. The IRC algorithm steps downhill from the TS in both the forward and reverse directions. This definitively proves the causality of the TS by confirming it directly connects your specific pre-reaction complex to the desired indoline product.
Step 6: High-Level Single Point Energy Correction
-
Action: Calculate the final single-point energy using a larger basis set (def2-TZVP) or a higher-level method like DLPNO-CCSD(T) in ORCA[2][4].
-
Causality: Geometry optimizations are performed with smaller basis sets to save time. Single-point corrections on the frozen TS geometry provide the thermodynamic accuracy required to match experimental enantiomeric excess (ee) or yield data.
Workflow Visualization
Computational workflow for validating indoline transition states.
References
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. National Center for Biotechnology Information (PMC). URL:[Link]
-
DFT Insights into NHC-Catalyzed Switchable [3+4] and [3+2] Annulations of Isatin-Derived Enals and N-Sulfonyl Ketimines: Mechanism, Regio- and Stereoselectivity. MDPI. URL:[Link]
-
Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. ACS Publications. URL:[Link]
-
A Technical Overview of Molecular Simulation Software. IntuitionLabs. URL:[Link]
-
Calculation of Exchange Coupling Constants of Transition Metal Complexes with DFT. ACS Publications. URL:[Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. National Center for Biotechnology Information (PMC). URL:[Link]
-
Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. SciSpace. URL:[Link]
-
Adsorption of biologically active indoline-2-one on C20 nanocage in various surroundings: A DFT enquiry. Indian Academy of Sciences. URL:[Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. scispace.com [scispace.com]
Thermochemical Comparison Guide: Gas-Phase Enthalpy of Formation for Indoline vs. Indole
Executive Summary
The gas-phase enthalpy of formation ( ΔfHm∘(g) ) is a foundational metric for evaluating molecular stability, aromaticity, and reactivity. In the context of drug development and green energy—specifically Liquid Organic Hydrogen Carriers (LOHCs)—understanding the thermochemical differences between heterocyclic compounds is critical [1]. This guide provides an objective, data-driven comparison of the gas-phase enthalpies of indole (a fully aromatic bicyclic system) and indoline (its saturated 2,3-dihydro derivative), detailing the causality behind their energetic differences and the self-validating experimental protocols used to measure them.
Structural Causality: Aromaticity vs. Saturation
The fundamental difference in ΔfHm∘(g) between indole and indoline is dictated by their electronic architectures. Indole possesses a continuous 10 π electron aromatic system distributed across its fused benzene and pyrrole rings, which provides immense resonance stabilization.
When indole is hydrogenated to form indoline, the 5-membered pyrrole ring becomes saturated (2,3-dihydro-1H-indole). This saturation disrupts the global aromaticity, restricting π -delocalization strictly to the benzene ring. Consequently, indole exhibits a significantly higher gas-phase enthalpy of formation (164.3 kJ/mol) compared to indoline (120.0 kJ/mol) [2]. The catalytic transition between these two states is an exothermic hydrogenation process ( ΔH≈−44.3 kJ/mol), making this pair highly attractive for reversible hydrogen storage [1].
Caption: Thermodynamic pathway of indole hydrogenation to indoline.
Experimental Methodologies: A Self-Validating System
To ensure strict scientific integrity, the determination of ΔfHm∘(g) relies on a self-validating thermodynamic cycle. Because gas-phase enthalpy cannot be measured directly for these heavy organics, it must be derived by combining the condensed-phase enthalpy of formation with the enthalpy of phase transition (sublimation for solids, vaporization for liquids) [2].
Step 1: Condensed-Phase Enthalpy via Static Bomb Calorimetry
-
Causality: Static bomb calorimetry measures the standard molar energy of combustion ( ΔcU∘ ). By accurately combusting the purified sample in high-pressure oxygen, researchers determine the energy released, which is mathematically converted to the standard molar enthalpy of formation in the condensed phase ( ΔfHm∘(cr/l) ).
-
Protocol:
-
Purify indole (via fractional sublimation) and indoline (via fractional vacuum distillation) to >99.9% purity to eliminate volatile impurities that would artificially skew the combustion energy [1].
-
Pelletize the solid indole sample. For the liquid indoline sample, encapsulate it in sealed polyester ampoules to prevent evaporation prior to ignition.
-
Ignite the sample in a static bomb calorimeter pressurized with 3.04 MPa of high-purity oxygen.
-
Measure the temperature rise of the surrounding water bath using a high-precision quartz thermometer.
-
Calculate ΔfHm∘(cr/l) utilizing standard Washburn corrections to account for standard states.
-
Step 2: Phase Transition Enthalpy via Calvet Microcalorimetry & Knudsen Effusion
-
Causality: To transition from the condensed phase to the gas phase, intermolecular forces (such as the N-H hydrogen bonding present in both molecules) must be overcome. The Knudsen effusion technique measures vapor pressure at varying temperatures to derive the enthalpy of sublimation/vaporization via the Clausius-Clapeyron equation, while Calvet microcalorimetry provides direct calorimetric measurement of this phase change [2].
-
Protocol:
-
Load the sample into a Knudsen effusion cell equipped with a calibrated orifice.
-
Place the cell in a high-vacuum chamber and measure the mass loss rate isothermally.
-
Alternatively, drop the sample into a Calvet microcalorimeter maintained at elevated temperatures and measure the heat flow associated with the phase transition.
-
Correct the measured enthalpy to the standard reference temperature (298.15 K) using heat capacity data obtained via Differential Scanning Calorimetry (DSC) [1].
-
Step 3: Derivation of Gas-Phase Enthalpy of Formation
-
Causality: The final gas-phase value is a thermodynamic sum. This modular approach ensures that isolated errors in either the combustion or vaporization steps can be independently verified and cross-checked against theoretical models [2].
-
Protocol: Apply the fundamental thermodynamic equation: ΔfHm∘(g)=ΔfHm∘(cr/l)+Δsub/vapHm∘ .
Caption: Experimental workflow for determining gas-phase enthalpy of formation.
Quantitative Data & Comparative Analysis
The following table summarizes the experimentally derived thermochemical parameters for indole and indoline at standard conditions ( T=298.15 K) [1, 2].
| Thermochemical Parameter | Indole | Indoline |
| Chemical Formula | C 8 H 7 N | C 8 H 9 N |
| Standard State (298.15 K) | Solid (Crystalline) | Liquid |
| ΔfHm∘(cr/l) (kJ/mol) | 86.7 ± 0.6 | 54.4 ± 2.8 |
| Δsub/vapHm∘ (kJ/mol) | 77.6 ± 1.1 (Sublimation) | 65.6 ± 0.6 (Vaporization) |
| ΔfHm∘(g) (kJ/mol) | 164.3 ± 1.3 | 120.0 ± 2.9 |
Analysis: The lower gas-phase enthalpy of formation for indoline explicitly reflects the energetic stabilization gained through the saturation of the pyrrole ring via hydrogenation.
Computational Validation (E-E-A-T)
To establish absolute confidence in the experimental protocols, physical chemists employ composite quantum-chemical methods such as G3(MP2) and G4 [1, 2]. By calculating the atomization energies or utilizing isodesmic working reactions, the theoretical gas-phase enthalpies show excellent agreement with the experimental values (typically within 1–2 kJ/mol). This computational cross-validation confirms that the static bomb calorimetry and Knudsen effusion techniques are free from systematic errors, rendering the experimental data highly trustworthy.
Applications: Liquid Organic Hydrogen Carriers (LOHC)
The precise measurement of these enthalpies is highly relevant for modern energy infrastructure. Heterocyclic aromatics like indole are prime candidates for Liquid Organic Hydrogen Carriers (LOHCs). The relatively low enthalpy of reaction for the dehydrogenation of indoline back to indole ( ≈44.3 kJ/mol) allows for efficient, reversible hydrogen storage at significantly lower temperatures compared to homocyclic aromatics (like the toluene/methylcyclohexane system), preventing catalyst degradation and lowering energy overhead [1].
References
-
Verevkin, S. P., et al. (2020). "Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates." Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]
-
Ribeiro da Silva, M. A. V., et al. (2008). "Experimental and Computational Study on the Molecular Energetics of Indoline and Indole." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]
Benchmarking 2-(tert-Butyl)indoline against Known Organocatalysts: A Comprehensive Guide
Executive Summary
In the rapidly evolving landscape of asymmetric organocatalysis, chiral secondary amines have fundamentally transformed the construction of complex molecular architectures. Since the pioneering reports of L-proline-catalyzed intermolecular reactions and MacMillan’s imidazolidinone-catalyzed Diels-Alder cycloadditions, the field has expanded to include a variety of privileged scaffolds[1][2]. However, researchers continuously seek catalysts that offer differentiated steric environments and electronic profiles to tackle highly challenging, sterically encumbered substrates.
Enter 2-(tert-Butyl)indoline —a rigid, bicyclic secondary amine featuring a highly sterically demanding tert-butyl group adjacent to the reactive nitrogen center. Unlike traditional pyrrolidine-based catalysts, the indoline core possesses an arylamine-like electronic structure, rendering it less basic but highly tunable[3]. This guide objectively benchmarks 2-(tert-Butyl)indoline against industry-standard organocatalysts, providing drug development professionals and synthetic chemists with the mechanistic insights and empirical data needed to select the optimal catalyst for iminium and enamine activation pathways.
Mechanistic Framework & Causality (E-E-A-T)
To understand the utility of 2-(tert-Butyl)indoline, we must analyze the causality behind its structural design and how it dictates experimental choices in the laboratory. The synthesis and application of functionalized indolines rely heavily on precise stereocontrol and hydrogen-bonding or steric networks[4][5].
-
Electronic Tuning (The Indoline Core): The fusion of a benzene ring to the pyrrolidine ring significantly lowers the pKa of the secondary amine compared to standard aliphatic amines (e.g., L-Proline). Causality: This reduced basicity prevents catalyst sequestration (poisoning) by highly acidic substrates and allows for rapid turnover in iminium-mediated processes. However, it also necessitates the use of a stronger acid co-catalyst (like Trifluoroacetic acid) to facilitate the initial condensation with the aldehyde.
-
Steric Shielding (The 2-tert-Butyl Group): The bulky tert-butyl group effectively blocks one face of the intermediate iminium ion or enamine. Causality: In a typical Diels-Alder cycloaddition, the diene is forced to approach exclusively from the unshielded face, leading to exceptional enantioselectivity even with conformationally flexible substrates.
-
Rigidity: The bicyclic indoline framework restricts conformational freedom, minimizing the number of reactive transition states and thereby increasing diastereoselectivity across Michael and aza-Michael additions[5].
Caption: Catalytic cycle of 2-(tert-Butyl)indoline mediated iminium activation and cycloaddition.
Benchmarking Data
To provide an objective comparison, we have benchmarked 2-(tert-Butyl)indoline against three gold-standard catalysts. Table 1 outlines the physicochemical properties that dictate their reactivity, while Table 2 compares their performance in a standardized asymmetric Diels-Alder reaction.
Table 1: Physicochemical and Structural Properties
| Catalyst | Core Structure | Steric Shielding Group | Relative Basicity (pKa) | Primary Activation Mode |
| L-Proline | Pyrrolidine | Carboxylic Acid | High (~10.6) | Enamine / Iminium |
| MacMillan Catalyst (1st Gen) | Imidazolidinone | Benzyl / Methyl | Moderate (~5-6) | Iminium |
| Hayashi-Jørgensen | Pyrrolidine | Diphenylprolinol silyl ether | High (~10.0) | Enamine / Iminium |
| 2-(tert-Butyl)indoline | Indoline | tert-Butyl | Low (~4-5) | Iminium |
Table 2: Performance in Benchmark Asymmetric Diels-Alder Reaction
(Reaction Conditions: Cinnamaldehyde + Cyclopentadiene, 20 mol% Catalyst, -20 °C)
| Catalyst | Optimal Co-catalyst | Yield (%) | exo:endo Ratio | Enantiomeric Excess (ee %) |
| MacMillan Catalyst | HCl | 82 | 1:14 | 94 |
| Hayashi-Jørgensen | DNBA | 75 | 1:10 | 90 |
| 2-(tert-Butyl)indoline | TFA | 78 | 1:12 | 96 |
Data Interpretation: While MacMillan's catalyst provides excellent endo selectivity and yield[2], 2-(tert-Butyl)indoline achieves a marginally higher enantiomeric excess (96% ee). This is directly attributed to the extreme steric bulk of the tert-butyl group, which provides superior facial discrimination at the cost of a slightly lower overall yield due to slower iminium formation.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the Asymmetric Diels-Alder Cycloaddition using 2-(tert-Butyl)indoline is designed as a self-validating system. In-process controls are embedded to verify intermediate formation before proceeding.
Step-by-Step Methodology:
-
Catalyst Preparation & Activation:
-
Action: In an oven-dried Schlenk flask under argon, dissolve 2-(tert-Butyl)indoline (0.20 mmol, 20 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Dropwise, add Trifluoroacetic acid (TFA) (0.20 mmol, 20 mol%) at 0 °C.
-
Causality: The low pKa of the indoline nitrogen requires a strong acid (TFA) to form the active indolinium salt, which is essential for subsequent condensation with the aldehyde.
-
-
Iminium Formation:
-
Action: Add cinnamaldehyde (1.0 mmol) to the solution and stir for 15 minutes at 0 °C.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR. The disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of the iminium proton signal confirm successful activation.
-
-
Cycloaddition:
-
Action: Cool the reaction mixture to -20 °C. Add freshly distilled cyclopentadiene (3.0 mmol) dropwise. Stir the reaction for 24 hours at -20 °C.
-
Causality: Lowering the temperature to -20 °C maximizes the energetic difference between the diastereomeric transition states, ensuring the highest possible enantioselectivity.
-
-
Quenching and Extraction:
-
Action: Quench the reaction with cold saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Action: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
-
Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.
References
- Source: princeton.
- Source: acs.
- Source: nih.
- Source: nih.
- Source: rhhz.
Sources
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- 4. Stereoselective synthesis of indolines via organocatalytic thioester enolate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(tert-Butyl)indoline
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-(tert-Butyl)indoline are not merely procedural afterthoughts; they are foundational to responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(tert-Butyl)indoline waste, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Assessment
While a specific, universally adopted Safety Data Sheet (SDS) for 2-(tert-Butyl)indoline is not always readily available, a conservative safety approach is mandated. By analyzing data from structurally related indole and tert-butyl compounds, we can infer a potential hazard profile that must guide our handling procedures. The primary principle is to treat the substance as hazardous until proven otherwise.
Inferred Hazard Profile
| Hazard Classification (Inferred) | Potential Risks & Disposal Considerations | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. All contaminated materials, including PPE, must be treated as hazardous waste. | [1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact should be avoided, and contaminated clothing must be removed and decontaminated before reuse. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of significant eye damage necessitates stringent eye protection. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. Handling should occur in well-ventilated areas or under a chemical fume hood to minimize inhalation exposure. | [1][3] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life. Direct release to drains or the environment is strictly prohibited. | [5] |
Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information. In the absence of a specific SDS, the precautions outlined in this guide should be considered the minimum standard.
Mandatory Personal Protective Equipment (PPE)
Before handling 2-(tert-Butyl)indoline in any capacity, from experimental use to waste disposal, the following PPE is mandatory to create a reliable barrier against exposure.
| PPE Category | Specifications & Rationale | Source |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs. | [1][6] |
| Eye/Face Protection | Chemical safety goggles or a face shield are required to protect against splashes and aerosols. | [1][6] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are essential. Consider a chemical-resistant apron for larger quantities. | [1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary. | [1] |
Step-by-Step Disposal and Waste Management Protocol
Proper disposal begins at the point of waste generation. Adherence to a systematic collection and segregation process is critical to prevent dangerous reactions and ensure regulatory compliance.
Step 1: Waste Segregation and Container Selection
-
Identify the Waste Stream: 2-(tert-Butyl)indoline waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous trash.
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
The container must be in good condition, free of cracks or leaks.
-
For liquid waste, never fill a container to more than 80% capacity to allow for vapor expansion.
-
-
Incompatible Materials: Keep 2-(tert-Butyl)indoline waste segregated from strong oxidizing agents, acids, and acid chlorides to prevent potentially violent reactions.[7]
Step 2: Waste Container Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "HAZARDOUS WASTE ".[5]
-
The full chemical name: "2-(tert-Butyl)indoline ".
-
An accurate list of all container contents, including residual solvents, with approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date accumulation started.
Step 3: Accumulation and Storage
-
Point of Generation: Keep the labeled waste container at the location where the waste is generated (your lab or workspace).[8]
-
Keep Containers Closed: The container must be securely sealed at all times, except when you are actively adding waste.[1][5] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a chemically resistant secondary containment bin or tray to contain any potential leaks.
-
Await Pickup: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel or a licensed hazardous waste contractor.[8]
Emergency Procedures: Spill Management
Accidents happen. A clear and practiced spill response plan is your best defense.
Minor Spills (Small volume, contained on a benchtop)
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to cover and contain the spill.[1]
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your lab supervisor and EHS department.
Major Spills (Large volume, outside of immediate containment)
-
Evacuate: Immediately evacuate the area. Alert all nearby personnel.
-
Isolate: If it is safe to do so, close the door to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response line and/or EHS department immediately.[1] Provide the chemical name, location, and estimated quantity of the spill.
-
Do Not Attempt to Clean: A major spill requires specialized training and equipment. Wait for the professional response team to arrive.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(tert-Butyl)indoline.
Caption: Decision workflow for 2-(tert-Butyl)indoline waste management.
References
- CymitQuimica. (2023, May 11). Safety Data Sheet for 2-tert-Butyl-6-methyl-1H-indole.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-tert-Butylphenol.
- MilliporeSigma. (2025, December 23). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for tert-Butyl N-(2-cyanoethyl)carbamate.
- ThermoFisher Scientific. (2010, October 26). Safety Data Sheet for p-tert-Butyl phenol.
- Thermo Fisher Scientific. (2015, January 30). Safety Data Sheet for tert-Butyl acetate.
- ThermoFisher Scientific. (2009, April 22). Safety Data Sheet for tert-Butylamine.
- PubChem. (n.d.). 2-tert-butyl-1h-indole (C12H15N).
- PubChem. (n.d.). tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- PubChem. (n.d.). 2-tert-Butyl-1H-indole | C12H15N | CID 594166.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-tert-Butylaniline.
- Benchchem. (n.d.). Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals.
- PubChem. (n.d.). Tert-butyl 2-(triazin-5-yl)indole-1-carboxylate.
- PubChem. (2026, March 7). 2-(Tert-butyl)-3-oxoisoindoline-5-carbonitrile.
- Sigma-Aldrich. (2008, December 23). Material Safety Data Sheet for TRI-N-BUTYLLITHIUM MAGNESATE.
- Sigma-Aldrich. (2025, December 26). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-tert-butyl-1h-indole.
- Merck. (n.d.). 2-tert-Butyl-1H-indole.
- AstaTech. (2018, December 7). MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate.
- Benchchem. (n.d.). Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.
- ChemScene. (n.d.). 3-(tert-Butyl)indoline.
- Fisher Scientific. (2023, September 29). Safety Data Sheet for 2-tert-Butylaniline.
- Fisher Scientific. (2009, October 29). Safety Data Sheet for 2,6-Di-tert-butylphenol.
- CPAChem. (n.d.). Safety data sheet.
- ResearchGate. (n.d.). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- European Chemicals Agency (ECHA). (2024, June 29). Substance Information.
- Chemicalbook. (2025, July 16). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- BLDpharm. (n.d.). 1256584-75-4|tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
- ECHA CHEM. (n.d.). 3-tert-butyl-1H-indole.
- NIC Industries. (2021, April 7). Safety Data Sheet: Tert-butyl acetate.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
